Sucrose
Description
This compound is a glycosyl glycoside formed by glucose and fructose units joined by an acetal oxygen bridge from hemiacetal of glucose to the hemiketal of the fructose. It has a role as an osmolyte, a sweetening agent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.
A nonreducing disaccharide composed of glucose and fructose linked via their anomeric carbons. It is obtained commercially from sugarcane, sugar beet (beta vulgaris), and other plants and used extensively as a food and a sweetener.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Quercus castaneifolia, Ceiba speciosa, and other organisms with data available.
Sugar is a white crystalline carbohydrate, typically this compound, used as a sweetener and preservative.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 7 investigational indications.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A nonreducing disaccharide composed of GLUCOSE and FRUCTOSE linked via their anomeric carbons. It is obtained commercially from SUGARCANE, sugar beet (BETA VULGARIS), and other plants and used extensively as a food and a sweetener.
See also: Trehalose (related); Lactulose (related); Maltose (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMRCDWAGMRECN-UGDNZRGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Related CAS |
25702-74-3 | |
| Record name | Polysucrose | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2021288 | |
| Record name | Sucrose | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.] | |
| Record name | SUCROSE | |
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| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes, Decomposes | |
| Record name | SUCROSE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200% | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
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Density |
1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59 | |
| Record name | SUCROSE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
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| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://www.osha.gov/chemicaldata/420 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ... | |
CAS No. |
57-50-1 | |
| Record name | SUCROSE | |
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| URL | https://cameochemicals.noaa.gov/chemical/12695 | |
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| Source | Human Metabolome Database (HMDB) | |
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| URL | https://www.osha.gov/chemicaldata/420 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes) | |
| Record name | SUCROSE | |
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Sucrose Biosynthesis Pathways
Photosynthetic Sucrose (B13894) Synthesis in Plants
In plants, this compound biosynthesis is a fundamental process that occurs in the cytosol of photosynthetic cells, primarily in the leaves, which are considered "source" tissues. libretexts.orgnih.gov The pathway begins with the export of triose phosphates from the chloroplast, which are products of the Calvin cycle during photosynthesis. nih.govplantphysprimer.com These three-carbon sugars are then converted into hexose (B10828440) phosphates, such as fructose-6-phosphate (B1210287) and glucose-1-phosphate, through a series of enzymatic reactions. plantphysprimer.commdpi.com The glucose-1-phosphate is then activated by reacting with uridine (B1682114) triphosphate (UTP) to form UDP-glucose. plantphysprimer.com The final steps leading to this compound are catalyzed by two key enzymes. acs.orgnumberanalytics.com
The synthesis of this compound from UDP-glucose and fructose-6-phosphate is a two-step process mediated by this compound Phosphate (B84403) Synthase (SPS) and this compound Phosphate Phosphatase (SPP). acs.orgmaxapress.com
This compound Phosphate Synthase (SPS): This enzyme catalyzes the rate-limiting step in this compound biosynthesis. acs.orgmdpi.com It facilitates the transfer of a glucose unit from UDP-glucose to fructose-6-phosphate, forming This compound-6-phosphate (B12958860). acs.orgnumberanalytics.com SPS is a highly regulated enzyme, ensuring that this compound synthesis is finely tuned to the metabolic state of the plant. nih.gov
The structure and properties of SPS can vary between different plant species, reflecting evolutionary adaptations to specific physiological and environmental conditions. acs.org
| Property | Spinach SPS | Rice SPS |
| Subunit Molecular Weight | 60 kDa | 116-120 kDa |
| Aggregate Molecular Weight | 490 kDa (Oligomer of 8 identical subunits) | 420-520 kDa (Tetramer) |
This table presents a comparison of the molecular characteristics of this compound Phosphate Synthase (SPS) in spinach and rice, highlighting the species-specific variations in enzyme structure. acs.org
The rate of this compound biosynthesis in source tissues is tightly controlled to balance the supply of carbon with the demands of the plant for growth and storage. This regulation occurs at multiple levels:
Allosteric Regulation: SPS activity is modulated by the levels of certain metabolites. It is allosterically activated by glucose-6-phosphate and inhibited by inorganic phosphate (Pi). researchgate.net This allows the rate of this compound synthesis to respond to the availability of photosynthetic products.
Reversible Protein Phosphorylation: SPS is subject to reversible phosphorylation, which alters its activity in response to light/dark signals and the accumulation of end-products. nih.govannualreviews.org Phosphorylation at specific serine residues, such as Ser158 in spinach and Ser162 in maize, plays a major regulatory role. nih.gov Light conditions generally lead to the dephosphorylation and activation of SPS. nih.gov
Gene Expression: The expression of SPS genes can be regulated by developmental cues and environmental factors, providing a long-term control mechanism for this compound production. researchgate.net
Metabolite-Mediated Control: The concentration of fructose (B13574) 2,6-bisphosphate, a potent signaling molecule, plays a crucial role in regulating the partitioning of carbon between this compound and starch. nih.gov When this compound levels are high, an increase in fructose 2,6-bisphosphate inhibits the enzyme fructose-1,6-bisphosphatase, thereby reducing the flux of carbon towards this compound synthesis. nih.govresearchgate.net
The synthesis of this compound is intricately coordinated with the rate of photosynthetic carbon fixation and the synthesis of starch, the primary storage carbohydrate in most plants. preachbio.comlibretexts.org This coordination ensures that the carbon fixed during photosynthesis is appropriately partitioned between immediate transport (as this compound) and storage (as starch). plantphysprimer.comslideshare.net
The triose phosphate/phosphate translocator on the chloroplast envelope plays a key role in this partitioning. plantphysprimer.com High levels of cytoplasmic inorganic phosphate (Pi) promote the export of triose phosphates from the chloroplast in exchange for Pi, favoring this compound synthesis in the cytosol. plantphysprimer.com Conversely, when cytoplasmic Pi levels are low, triose phosphates are retained within the chloroplast and channeled into starch synthesis. plantphysprimer.com
Furthermore, the regulatory mechanisms governing SPS activity, particularly the influence of fructose 2,6-bisphosphate, ensure that as this compound accumulates, the rate of its synthesis is downregulated, and more carbon is diverted towards starch formation. nih.govnih.gov This feedback loop prevents an excessive buildup of this compound in the leaves and allows for the efficient storage of photosynthetic products. researchgate.net
This compound Synthesis in Non-Plant Organisms
While this compound is most famously associated with plants, its synthesis is not exclusive to them. Certain prokaryotic organisms, including cyanobacteria and some proteobacteria, are also capable of producing this disaccharide. nih.govnih.gov
Cyanobacteria, the only prokaryotes that perform oxygenic photosynthesis, synthesize this compound via a pathway that is analogous to the one in plants, involving the enzymes SPS and SPP. nih.govresearchgate.netpnas.org In many cyanobacterial species, this compound accumulation is a response to salt or osmotic stress, where it functions as a compatible solute to maintain osmotic balance and protect cellular structures. nih.govnih.gov
However, there are notable differences between the this compound biosynthesis enzymes in cyanobacteria and plants. pnas.org For instance, cyanobacterial SPS can often utilize ADP-glucose in addition to UDP-glucose as a substrate. nih.gov In some cyanobacteria, the SPS and SPP domains are encoded by separate genes, while in others, they are fused into a single polypeptide. frontiersin.org
| Enzyme | Function in Cyanobacterial this compound Metabolism |
| This compound Phosphate Synthase (SPS) | Catalyzes the synthesis of this compound-6-phosphate. researchgate.net |
| This compound Phosphate Phosphatase (SPP) | Dephosphorylates this compound-6-phosphate to produce this compound. researchgate.net |
| This compound Synthase (SuS) | Can catalyze the reversible synthesis and degradation of this compound. researchgate.net |
| Invertase (INV) | Hydrolyzes this compound into glucose and fructose. researchgate.net |
This table outlines the key enzymes involved in the synthesis and degradation of this compound in cyanobacteria.
The ability to synthesize this compound has also been identified in a few species of proteobacteria. nih.govnih.gov Research has found homologs of the SPS gene in proteobacteria such as Acidithiobacillus ferrooxidans, Magnetococcus sp. MC1, and Nitrosomonas europaea. nih.govnih.gov The presence of this compound synthesis pathways in these non-photosynthetic bacteria suggests that the evolutionary origins of this metabolic capability may predate its well-known role in plants. nih.gov In these bacteria, this compound is thought to act as a secondary osmotic compound. nih.gov
This compound Synthase (SuSy) in Biosynthetic Contexts
This compound synthase (SuSy) is a key glycosyltransferase enzyme that plays a pivotal role in the metabolism of this compound, particularly within sink tissues—non-photosynthetic parts of the plant such as roots, seeds, and fruits that require energy and carbon. frontiersin.orgnih.gov While the primary pathway for this compound synthesis in source tissues (like leaves) involves the enzymes this compound-phosphate synthase (SPS) and this compound-phosphate phosphatase (SPP), SuSy is crucial for modulating the use of imported this compound in sink tissues. conicet.gov.arnumberanalytics.com
The enzyme catalyzes the reversible reaction between this compound and a nucleotide diphosphate (B83284). nih.gov In the catabolic direction, it cleaves this compound in the presence of a nucleoside diphosphate (like UDP) into fructose and a corresponding nucleotide diphosphate glucose (e.g., UDP-glucose). nih.govnumberanalytics.com
Reaction Catalyzed by this compound Synthase: this compound + NDP ↔ Fructose + NDP-Glucose
The direction of the SuSy-catalyzed reaction is influenced by cellular conditions, such as pH. Optimal this compound degradation occurs at a pH range of 5.5 to 7.5, whereas this compound synthesis is favored at a more alkaline pH of 7.5 to 9.5. frontiersin.orgnih.gov However, within the cellular environment, SuSy is predominantly thought to function in the cleavage of this compound to provide essential precursors for various metabolic pathways. researchgate.net
The products of SuSy's cleavage activity are vital for cellular metabolism. frontiersin.org UDP-glucose is a high-energy, activated form of glucose used directly in the synthesis of major structural and storage polysaccharides. researchgate.net
Key Biosynthetic Roles of this compound Synthase:
Starch Synthesis: In many sink tissues, such as developing seeds and tubers, SuSy provides the direct precursor for starch biosynthesis. The UDP-glucose generated can be converted to ADP-glucose, the substrate for starch synthases. frontiersin.org Genetic evidence, such as the shrunken-1 (sh1) mutant of maize which has significantly reduced SuSy activity and a corresponding decrease in endosperm starch content, strongly supports this role. frontiersin.org
Cellulose (B213188) and Callose Synthesis: SuSy is fundamentally linked to cell wall biosynthesis. Some isoforms of SuSy are physically associated with the plasma membrane, where they can channel UDP-glucose directly to cellulose synthase (CesA) complexes for cellulose production. researchgate.netresearchgate.net This is critical for the development of both primary and thick secondary cell walls in tissues like xylem. frontiersin.orgnih.gov Similarly, UDP-glucose is the substrate for callose synthase, which produces callose for functions like plugging sieve plates in the phloem. frontiersin.orgresearchgate.net
Energy and Primary Metabolism: The fructose released by SuSy can be phosphorylated by fructokinases and enter glycolysis to generate ATP and carbon skeletons for other metabolic processes. nih.gov This is essential for the energy-intensive processes of growth and development in sink tissues. frontiersin.org
Seed Development: During seed development, SuSy activity provides the necessary precursors for the biosynthesis of storage compounds beyond starch, including proteins and lipids. nih.gov
The significance of SuSy is highlighted in studies where its activity is altered. Plants with reduced SuSy activity often exhibit stunted growth, and diminished accumulation of starch and cellulose. frontiersin.orgnih.gov Conversely, overexpression of SuSy genes has been shown to enhance growth, increase the width of xylem cell walls, and boost the content of both cellulose and starch. frontiersin.orgnih.gov
Table 1: Research Findings on the Roles of this compound Synthase (SuSy)
| Metabolic Pathway | Role of SuSy | Key Research Evidence | References |
|---|---|---|---|
| Starch Synthesis | Provides UDP-glucose, a precursor for ADP-glucose, the substrate for starch synthesis. | Maize sh1 and pea rug4 mutants with low SuSy activity show a 40-90% reduction in seed starch content. | frontiersin.org |
| Cellulose Synthesis | Plasma membrane-associated SuSy channels UDP-glucose directly to cellulose synthase complexes. | Immunolocalization studies in cotton fibers show SuSy co-localized with cellulose synthase. Overexpression increases xylem cell wall width. | frontiersin.orgnih.gov |
| Callose Synthesis | Supplies UDP-glucose for callose deposition at sieve plates and plasmodesmata. | Arabidopsis mutants lacking phloem-specific SuSy show impaired callose deposition. | frontiersin.org |
| Phloem Unloading | Maintains a this compound concentration gradient to facilitate transport from source to sink tissues. | SuSy is the main enzyme metabolizing this compound in the phloem of Ricinus communis. | frontiersin.orgnih.gov |
| Seed Storage | Provides carbon precursors for lipid and protein biosynthesis during seed filling. | Localization studies in Arabidopsis seeds show high SuSy activity in the embryo during stages of lipid and protein accumulation. | nih.gov |
Evolutionary Perspectives on
The emergence of this compound as the primary transport carbohydrate in most higher plants is the result of a long evolutionary journey. researchgate.net The story begins not in plants, but in prokaryotes. The first organisms believed to synthesize this compound were photosynthetic proteobacteria and cyanobacteria. researchgate.net In these early microbes, this compound likely served primarily as an osmoprotectant, helping cells survive in saline environments. researchgate.net
It is widely accepted that plants inherited the machinery for this compound metabolism through the endosymbiosis of a this compound-synthesizing cyanobacterium, which evolved into the modern chloroplast. researchgate.netnih.gov While trehalose, another non-reducing disaccharide, is found across all kingdoms and is considered evolutionarily more ancient, this compound rose to prominence in the plant lineage. conicet.gov.ar Several factors may have contributed to this evolutionary selection:
Higher Solubility: this compound is more soluble than trehalose, particularly at lower temperatures, which is an advantage for sessile organisms like plants. researchgate.net
Metabolic Versatility: The cleavage of this compound by this compound Synthase (SuSy) yields energy-rich UDP-glucose, a direct and efficient precursor for cell wall components like cellulose. researchgate.net
Pathogen Resistance: Some microbial pathogens lack the invertase enzyme required to metabolize this compound, potentially offering a degree of protection to the plant. researchgate.net
The principal pathway for this compound synthesis, involving this compound-Phosphate Synthase (SPS) and this compound-Phosphate Phosphatase (SPP), is also found in cyanobacteria. conicet.gov.arnih.gov Evolutionary analyses suggest that the modern enzymes involved in this compound metabolism likely arose from gene fusion and duplication events from ancestral glucosyl-transferase (GTD) and phosphohydrolase (PHD) domains. conicet.gov.ar It has been proposed that a more recent gene duplication of the GTD in an SPS-like ancestral gene may have given rise to SuSy. conicet.gov.ar
The evolution of land plants and vascular systems was a key turning point for this compound. researchgate.net With the development of specialized tissues for photosynthesis (leaves) and absorption (roots), a long-distance transport system became necessary. This compound was adopted as the major transport sugar, a role it fulfills in the phloem of most vascular plants today. researchgate.netdntb.gov.ua This transition was accompanied by the evolution of new regulatory features on the biosynthetic enzymes, such as phosphorylation sites on SPS that allow its activity to be modulated by light and osmotic stress. researchgate.net
The evolution of this compound metabolism also includes the development of specialized this compound uptake transporters (SUTs). frontiersin.org Phylogenetic analysis shows that different types of SUTs evolved to fulfill distinct roles, such as transport across the plasma membrane or the vacuolar membrane (tonoplast). frontiersin.org The diversification of these transporters in early land plants was a critical step in enabling the efficient movement and compartmentalization of this compound, solidifying its central role in plant carbon allocation. frontiersin.org
Table 2: Key Milestones in the Evolution of this compound Biosynthesis
| Evolutionary Event | Organism/Lineage | Functional Significance | References |
|---|---|---|---|
| Origin of this compound Synthesis | Photosynthetic Proteobacteria and Cyanobacteria | Initial role as an osmoprotectant against environmental stress. | researchgate.net |
| Endosymbiotic Transfer to Eukaryotes | Ancestors of Green Plants (Algae) | Plants inherited the genetic toolkit for this compound metabolism from a cyanobacterial endosymbiont. | researchgate.netnih.gov |
| Emergence of this compound Synthase (SuSy) | Cyanobacteria and early plants | Arose possibly from gene duplication of an SPS-like gene, providing a reversible link between this compound and UDP-glucose. | conicet.gov.arnih.gov |
| Adoption as Primary Transport Sugar | Vascular Land Plants | Paralleled the evolution of the phloem, enabling efficient long-distance carbon transport. | researchgate.net |
| Evolution of Regulatory Mechanisms | Land Plants | Development of phosphorylation sites on SPS allowed for fine-tuned control of this compound synthesis in response to light and stress. | researchgate.net |
| Diversification of this compound Transporters (SUTs) | Early Land Plants | Evolution of different SUT types enabled efficient scavenging, phloem loading, and vacuolar storage of this compound. | frontiersin.org |
Sucrose Metabolism and Catabolism
Enzymatic Cleavage of Sucrose (B13894)
The initial step in the utilization of this compound by most non-photosynthetic tissues is its cleavage. This is accomplished by the hydrolytic activity of invertases or the reversible phosphorolytic cleavage by this compound synthase. The presence and activity of these enzymes are tightly regulated, reflecting the metabolic status and developmental stage of the plant.
Invertases (β-fructofuranosidases)
Invertases (EC 3.2.1.26) are a group of enzymes that catalyze the irreversible hydrolysis of this compound into its monosaccharide components, glucose and fructose (B13574). wikipedia.org This reaction is crucial for various physiological processes as it not only provides energy and carbon but also generates signaling molecules that influence gene expression. mdpi.comnih.gov Plant invertases are categorized based on their optimal pH and subcellular localization into acid invertases and neutral/alkaline invertases. nih.gov
| Characteristic | Acid Invertases | Neutral/Alkaline Invertases |
|---|---|---|
| Optimal pH | 4.5 - 5.5 nih.gov | 6.5 - 8.0 nih.gov |
| Subcellular Localization | Cell Wall, Vacuole mdpi.com | Cytosol, Mitochondria, Chloroplasts magnusgroup.org |
| Glycosylation | Yes nih.gov | No nih.gov |
| Primary Function | This compound unloading, osmotic regulation, sugar signaling mdpi.com | Cytosolic this compound hydrolysis for general metabolism magnusgroup.org |
Acid invertases are further classified based on their location: cell wall invertases (CWINs) and vacuolar invertases (VINs). mdpi.com CWINs are ionically bound to the cell wall and play a critical role in phloem unloading in sink tissues. mdpi.com By hydrolyzing this compound in the apoplast, they create a steep this compound concentration gradient that facilitates the movement of this compound from the phloem to sink cells. proquest.com VINs are located in the vacuole and are involved in regulating the osmotic potential of the cell and the storage of sugars. mdpi.comproquest.com The activity of both CWINs and VINs is post-translationally regulated by proteinaceous inhibitors. nih.gov
Neutral/alkaline invertases (A/N-Invs) are found in the cytosol and also in organelles like mitochondria and chloroplasts. nih.govmagnusgroup.org They have an optimal pH in the neutral to alkaline range and are involved in the breakdown of this compound that has been transported into the cytoplasm. magnusgroup.org The glucose and fructose produced by A/N-Invs can then enter various metabolic pathways, including glycolysis, to provide energy for cellular processes. nih.gov Research has shown their importance in growth, development, and responses to environmental stresses such as water deficit and low temperatures. magnusgroup.org
The hydrolysis of this compound by invertases is integral to numerous aspects of plant growth and development. The hexoses produced serve as both energy sources and signaling molecules that can modulate gene expression. mdpi.comnih.gov High invertase activity is often observed in rapidly growing tissues such as young leaves, root tips, and developing fruits and seeds, where there is a high demand for carbohydrates. mdpi.compmdjas.com For instance, invertase activity is essential for the mobilization of stored this compound during seed germination to fuel embryo growth. pmdjas.com In floral development, invertases influence pollen tube growth and are crucial for successful fertilization. pmdjas.com Furthermore, these enzymes are involved in fruit ripening, affecting the accumulation of sugars and thus the flavor and texture of the fruit. pmdjas.com
This compound Synthase (SuSy)
This compound synthase (SuSy; EC 2.4.1.13) is another key enzyme in this compound metabolism, primarily located in the cytosol but also found associated with the plasma membrane and in other cellular compartments. frontiersin.orgnih.gov Unlike invertases, SuSy catalyzes the reversible cleavage of this compound. frontiersin.orgnih.gov
This compound synthase catalyzes the cleavage of this compound in the presence of a nucleoside diphosphate (B83284), typically uridine (B1682114) diphosphate (UDP), to yield fructose and UDP-glucose. frontiersin.orgnih.gov The reaction is reversible, meaning SuSy can also synthesize this compound from fructose and UDP-glucose. nih.gov The direction of the reaction is influenced by the cellular pH, with this compound degradation favored at a pH between 5.5 and 7.5, and synthesis favored at a pH between 7.5 and 9.5. nih.gov
The reaction can be summarized as follows: this compound + UDP ⇌ Fructose + UDP-glucose
While UDP is the preferred nucleotide, adenosine (B11128) diphosphate (ADP) can also be used, though generally with a lower affinity, to produce ADP-glucose. nih.govnih.gov The formation of UDP-glucose and ADP-glucose is significant as these are activated forms of glucose that can be directly used in various biosynthetic pathways, such as the synthesis of starch and cellulose (B213188). nih.govfrontiersin.org This makes this compound synthase a crucial link between this compound metabolism and the synthesis of major polysaccharides in plants.
| Feature | Invertase | This compound Synthase |
|---|---|---|
| Reaction Type | Irreversible Hydrolysis researchgate.net | Reversible Cleavage frontiersin.orgnih.gov |
| Products | Glucose, Fructose wikipedia.org | Fructose, UDP-glucose (or ADP-glucose) frontiersin.orgnih.gov |
| Subcellular Localization | Cell Wall, Vacuole, Cytosol, Organelles mdpi.commagnusgroup.org | Cytosol, Plasma Membrane frontiersin.orgnih.gov |
| Primary Role | Providing hexoses for energy, growth, and signaling mdpi.comnih.gov | Providing activated glucose for biosynthesis (e.g., starch, cellulose) nih.govfrontiersin.org |
Role in Supplying Precursors for Polymer Synthesis (e.g., cellulose, callose, starch)
The catabolism of this compound is intrinsically linked to the synthesis of vital structural and storage polysaccharides. The enzyme this compound synthase (SuSy) is a key player in this process, catalyzing the reversible cleavage of this compound in the presence of a nucleoside diphosphate. This reaction yields fructose and a sugar nucleotide, typically UDP-glucose (uridine diphosphate glucose), which is a direct precursor for the synthesis of cellulose and callose. wikipedia.orgnih.gov
Cellulose Synthesis: this compound synthase provides the immediate precursor for cellulose biosynthesis, UDP-glucose. researchgate.net There is significant evidence supporting the colocalization of SuSy with cellulose synthase complexes at the plasma membrane. nih.govresearchgate.net This close association is thought to channel carbon directly from this compound to the site of cellulose synthesis, which is crucial for the construction of both primary and thick secondary cell walls, particularly in developing xylem vessels and fibers. wikipedia.orgresearchgate.net Studies in hybrid poplar have shown that overexpression of a this compound synthase gene led to increased cellulose content, thicker xylem secondary cell walls, and improved wood density. researchgate.net Conversely, downregulation of SuSy expression has been shown to reduce cellulose biosynthesis. researchgate.net
Callose Synthesis: Similar to cellulose, the synthesis of callose, a β-1,3-glucan, utilizes UDP-glucose generated by this compound synthase. wikipedia.org SuSy activity has been immunolocalized in regions of high callose deposition, such as in cotton fibers and the phloem, where it is required for plugging sieve plates. wikipedia.org Evidence from an Arabidopsis double mutant with deficient phloem-specific SuSy further supports the enzyme's role in callose deposition. wikipedia.org
Starch Synthesis: this compound synthase is also implicated in starch biosynthesis, primarily in non-photosynthetic sink tissues like potato tubers and cereal endosperm. wikipedia.orgnih.gov In this role, SuSy can utilize ADP (adenosine diphosphate) to cleave this compound, directly producing ADP-glucose, the primary substrate for starch synthases in plastids. researchgate.netmhmedical.com Overexpression of SuSy in potato tubers has been demonstrated to increase the levels of both UDP-glucose and ADP-glucose, leading to enhanced starch accumulation. wikipedia.org
pH-Dependent Activity and Directionality
The catalytic activity and direction of this compound synthase are significantly influenced by pH. The enzyme exhibits differential pH optima for its cleavage and synthesis reactions, which is a key regulatory mechanism.
This compound Cleavage: The degradation of this compound by SuSy is favored under more acidic conditions. The optimal pH for this compound cleavage generally falls between 5.5 and 7.5. wikipedia.orgnih.gov
This compound Synthesis: The reverse reaction, the synthesis of this compound from fructose and UDP-glucose, is favored in more alkaline environments. The optimal pH for synthesis is typically observed between 7.5 and 9.5. wikipedia.orgnih.gov
This pH-dependent directionality is critical for regulating carbon partitioning in plant cells. The cytosol, where SuSy is primarily located, has a pH that typically ranges from 6.8 to 7.6. acs.org Fluctuations within this range can therefore shift the balance of SuSy activity toward either this compound breakdown to support biosynthesis and respiration or this compound synthesis.
Research has also identified different isoforms of this compound synthase with distinct pH profiles. For instance, two isoforms in maize, SuSyI and SuSyII, exhibit different optimal pH values for cleavage (pH 6.0 for SuSyI and 6.5 for SuSyII) and synthesis (pH 7.5 for SuSyI and 7.0 for SuSyII). acs.org This suggests that different isoforms may be active under varying cellular conditions to fine-tune metabolic fluxes. Furthermore, post-translational modifications, such as phosphorylation, can alter the enzyme's conformation and catalytic activity in response to pH changes. minams.edu.pk
| Reaction Direction | General Optimal pH Range |
|---|---|
| This compound Cleavage (Degradation) | 5.5 - 7.5 |
| This compound Synthesis | 7.5 - 9.5 |
This compound Phosphorylase
This compound phosphorylase is another significant enzyme in this compound catabolism, primarily found in bacteria. nih.gov It belongs to the retaining glycoside hydrolase family and catalyzes the reversible phosphorolysis of this compound. wikipedia.orgnih.gov
The reaction proceeds via a double displacement mechanism, where the enzyme cleaves this compound and forms a covalent glucosyl-enzyme intermediate. wikipedia.orgnih.gov In the second step, this intermediate reacts with inorganic phosphate (B84403) (Pi) to release α-D-glucose-1-phosphate and fructose. wikipedia.orgnih.govnih.gov
Reaction: this compound + Pi ⇌ α-D-glucose-1-phosphate + Fructose
The product, α-D-glucose-1-phosphate, is a metabolically valuable compound. It can be converted by the enzyme phosphoglucomutase into glucose-6-phosphate, a key entry point into central metabolic pathways like glycolysis and the pentose phosphate pathway. wikipedia.org The other product, fructose, can also be phosphorylated to enter glycolysis. wikipedia.org Because the energy of the glycosidic bond in this compound is conserved in the formation of the glucose-phosphate ester bond, this reaction is highly efficient. nih.gov
Metabolic Fates of this compound Cleavage Products (Glucose and Fructose)
Following the cleavage of this compound by enzymes like invertase (yielding glucose and fructose) or this compound synthase (yielding UDP-glucose and fructose), the resulting hexose (B10828440) sugars are readily integrated into cellular metabolism. researchgate.netkhanacademy.org
Hexose Metabolism and Energy Production
Both glucose and fructose are rapidly phosphorylated upon entering the cytosol to form hexose phosphates, primarily glucose-6-phosphate (G6P) and fructose-6-phosphate (B1210287) (F6P). wikipedia.orgwikipedia.org This phosphorylation, catalyzed by hexokinases, traps the sugars inside the cell and activates them for subsequent metabolic reactions.
These hexose phosphates are primary substrates for energy production through cellular respiration. They enter the glycolytic pathway, where they are further broken down to pyruvate. Pyruvate then enters the mitochondria, is converted to acetyl-CoA, and is completely oxidized to CO2 via the citric acid cycle, generating ATP through oxidative phosphorylation.
Integration into Broader Carbon Metabolism Pathways (e.g., Glycolysis, Pentose Phosphate Pathway)
The hexose phosphates derived from this compound serve as critical nodes, connecting this compound catabolism with major carbon metabolism pathways.
Glycolysis: As mentioned, glucose-6-phosphate and fructose-6-phosphate are direct intermediates of glycolysis. Their entry into this pathway provides not only energy (ATP) but also essential carbon skeletons for a multitude of biosynthetic processes.
Pentose Phosphate Pathway (PPP): Glucose-6-phosphate is the direct entry point into the pentose phosphate pathway, a crucial metabolic route that runs parallel to glycolysis. jackwestin.com The oxidative phase of the PPP converts G6P into pentose phosphates while generating NADPH (nicotinamide adenine dinucleotide phosphate), which is vital for reductive biosynthesis (e.g., fatty acid synthesis) and antioxidant defense. nih.gov Fructose can also contribute to the PPP; fructose-6-phosphate, derived from the phosphorylation of fructose, is an intermediate in the non-oxidative phase of the PPP. researchgate.net This phase allows for the interconversion of sugar phosphates, producing ribose-5-phosphate (a precursor for nucleotide and nucleic acid synthesis) and erythrose-4-phosphate (a precursor for aromatic amino acid synthesis). researchgate.net
This compound Metabolism in Specific Biological Systems
The regulation and primary role of this compound metabolism are highly dependent on the specific tissue and its metabolic demands.
Developing Wood and Cotton Fibers: In these systems, there is a high demand for cellulose to build secondary cell walls. Here, this compound metabolism is dominated by the activity of membrane-associated this compound synthase. nih.govresearchgate.net This enzyme channels carbon from the translocated this compound directly into UDP-glucose for cellulose synthesis, supporting rapid cell wall thickening. wikipedia.orgnih.gov In hybrid poplar, increased SuSy activity in developing xylem was directly linked to a 2% to 6% increase in cellulose content. researchgate.net
Storage Organs (e.g., Potato Tubers, Cereal Grains): In sink tissues that accumulate starch, such as potato tubers or the endosperm of maize and barley, this compound synthase plays a critical role in providing precursors for starch synthesis. wikipedia.orgnih.gov The cleavage of this compound by SuSy using ADP directly yields ADP-glucose, the substrate for starch synthase. wikipedia.org In transgenic potato tubers, a reduction in SuSy activity led to a decrease in starch biosynthesis, highlighting its importance in storage carbohydrate production.
Phloem Loading and Unloading: In the vascular tissue, this compound synthase is involved in regulating the transport and distribution of sugars. In companion cells, SuSy can cleave this compound to provide energy and carbon skeletons required for the active processes of loading this compound into and unloading it from the phloem sieve tubes. wikipedia.org
Plant Sink Tissue Metabolism and Storage (e.g., Starch, Fructans, Oils)
This compound, the primary product of photosynthesis, serves as the main form of carbon transport from photosynthetic source tissues (like leaves) to non-photosynthetic sink tissues (such as roots, seeds, and fruits). encyclopedie-environnement.orgnih.gov Upon arrival in sink tissues, this compound is unloaded from the phloem and allocated for immediate energy needs or converted into long-term storage compounds. frontiersin.orgoup.com The metabolic fate of this compound in these tissues is crucial for plant growth, development, and reproduction. oup.com
Starch: In many plants, starch is the principal storage carbohydrate, valued for its insolubility in water, which makes it osmotically inactive and ideal for compact energy storage. encyclopedie-environnement.orgquora.com In sink cells, this compound can be cleaved by either this compound synthase (SuSy) or invertase. frontiersin.orgrseco.org this compound synthase catalyzes the reversible cleavage of this compound into fructose and UDP-glucose. nih.gov The UDP-glucose is then converted to glucose-1-phosphate, a precursor for starch synthesis within amyloplasts. rseco.org Invertase irreversibly hydrolyzes this compound into glucose and fructose. frontiersin.org These hexoses are subsequently phosphorylated and can also be channeled into the starch biosynthesis pathway. rseco.org This conversion allows plants to store energy produced during periods of active photosynthesis for later use, such as during the night or for germination and sprouting. encyclopedie-environnement.orgjic.ac.uk
Fructans: In about 15% of flowering plants, particularly species adapted to cold and arid environments, fructans serve as the primary storage carbohydrate instead of starch. cigb.edu.cuoup.com Fructans are polymers of fructose derived directly from this compound and are stored in the cell's vacuole. frontiersin.orgnih.gov The synthesis is initiated by the enzyme this compound:this compound 1-fructosyltransferase (1-SST), which transfers a fructosyl unit from one this compound molecule to another, forming the trisaccharide 1-kestose. nih.govfrontiersin.org Further elongation of the fructan chain is carried out by other fructosyltransferases, such as fructan:fructan 1-fructosyltransferase (1-FFT). nih.govfrontiersin.org The accumulation of fructans is induced by high concentrations of this compound within the cell. oup.comfrontiersin.org
Oils (Triacylglycerols): In oilseed plants, this compound transported into the developing seeds is the primary carbon source for the synthesis of oils (triacylglycerols). frontiersin.orgoup.com this compound is catabolized to provide the necessary precursors and energy for fatty acid synthesis. frontiersin.org The cleavage of this compound by this compound synthase or invertase provides hexoses that enter glycolysis to produce pyruvate and ATP. frontiersin.orgresearchgate.net Pyruvate is then converted to acetyl-CoA, the fundamental building block for fatty acids. The rate of oil accumulation is closely linked to the availability and metabolism of this compound, with higher sugar levels generally leading to increased oil production. forbes.com The process is tightly regulated, ensuring that carbon is partitioned efficiently towards the synthesis of storage lipids. oup.comforbes.com
Table 1: Key Enzymes in this compound-to-Storage Compound Conversion in Plant Sink Tissues
| Storage Compound | Key Enzymes Involved | Substrate | Product(s) | Cellular Location |
|---|---|---|---|---|
| Starch | This compound Synthase (SuSy) | This compound, UDP | Fructose, UDP-glucose | Cytosol rseco.org |
| Invertase | This compound | Glucose, Fructose | Cytosol, Vacuole, Cell Wall frontiersin.org | |
| ADP-glucose pyrophosphorylase (AGPase) | Glucose-1-phosphate, ATP | ADP-glucose, Pyrophosphate | Amyloplast oup.com | |
| Fructans | This compound:this compound 1-fructosyltransferase (1-SST) | This compound | 1-kestose, Glucose | Vacuole cigb.edu.cunih.gov |
| Fructan:fructan 1-fructosyltransferase (1-FFT) | Fructan, this compound | Elongated Fructan | Vacuole nih.govfrontiersin.org | |
| Oils | This compound Synthase (SuSy) / Invertase | This compound | Fructose, Glucose/UDP-glucose | Cytosol frontiersin.org |
| Enzymes of Glycolysis | Hexose phosphates | Pyruvate, ATP | Cytosol researchgate.net | |
| Acetyl-CoA carboxylase | Acetyl-CoA, ATP | Malonyl-CoA | Plastid frontiersin.org |
Microbial this compound Catabolism (e.g., Saccharomyces cerevisiae, Bacillus subtilis)
This compound is a readily available and inexpensive substrate utilized by many microorganisms for growth and fermentation. nih.gov The mechanisms for this compound catabolism vary among different microbial species, with distinct enzymes and transport systems involved.
Saccharomyces cerevisiae : The yeast Saccharomyces cerevisiae, a key organism in baking and brewing, has evolved an efficient system for this compound metabolism. nih.gov The primary mechanism involves the enzyme invertase (β-fructofuranosidase), which is encoded by the SUC2 gene. nih.govoup.com This enzyme is secreted into the periplasmic space, where it hydrolyzes extracellular this compound into its constituent monosaccharides, glucose and fructose. nih.govresearchgate.net These hexose sugars are then transported into the cell via facilitated diffusion through various hexose transporters and enter the glycolytic pathway to produce energy. nih.govdtu.dk Alternatively, S. cerevisiae can also transport this compound directly into the cell via a proton symporter, followed by hydrolysis by a cytosolic form of invertase, although extracellular hydrolysis is the predominant pathway. nih.govresearchgate.net
Bacillus subtilis : The Gram-positive bacterium Bacillus subtilis employs a different strategy for this compound utilization. It utilizes a phosphotransferase system (PTS) for the transport and concomitant phosphorylation of this compound. nih.govnih.gov This system involves a specific enzyme II complex (Enzyme IISac), encoded by the sacP gene, which recognizes and transports this compound across the cell membrane. nih.gov During transport, a phosphate group from phosphoenolpyruvate (B93156) (PEP) is transferred to the this compound molecule, resulting in intracellular This compound-6-phosphate (B12958860). This phosphorylated this compound is then hydrolyzed by the enzyme this compound-6-phosphate hydrolase (encoded by the sacA gene) into glucose-6-phosphate and fructose. researchgate.net Both of these products can then directly enter the glycolytic pathway.
**Table 2: Comparison of this compound Catabolism in S. cerevisiae and *B. subtilis***
| Feature | Saccharomyces cerevisiae | Bacillus subtilis |
|---|---|---|
| Primary Location of Hydrolysis | Extracellular (Periplasm) nih.gov | Intracellular researchgate.net |
| Key Enzyme(s) | Invertase (β-fructofuranosidase) oup.com | This compound-6-phosphate hydrolase researchgate.net |
| Transport Mechanism | Facilitated diffusion of glucose and fructose after hydrolysis; minor pathway for active this compound transport. nih.govresearchgate.net | This compound-specific Phosphotransferase System (PTS). nih.gov |
| Initial Intracellular Product(s) | Glucose and Fructose nih.gov | This compound-6-phosphate nih.gov |
| Entry into Glycolysis | Glucose and fructose are phosphorylated to enter glycolysis. dtu.dk | Glucose-6-phosphate and fructose (from this compound-6-P hydrolysis) enter glycolysis. researchgate.net |
This compound Metabolism in Higher Organisms (e.g., Mammalian Intestinal Hydrolysis and Hepatic Fructose Metabolism)
In mammals, dietary this compound is a significant source of carbohydrates. Its metabolism is a two-stage process involving initial digestion in the small intestine followed by distinct metabolic fates for its constituent monosaccharides, primarily in the liver. nih.gov
Intestinal Hydrolysis: Upon ingestion, this compound travels to the small intestine, where it encounters the enzyme sucrase-isomaltase, located on the brush border of intestinal epithelial cells. nih.govwikipedia.org This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, releasing equimolar amounts of glucose and fructose. nih.govscilit.com These monosaccharides are then absorbed into the bloodstream. nih.gov Glucose is transported into the epithelial cells via the sodium-glucose cotransporter 1 (SGLT1), while fructose is absorbed primarily through the glucose transporter 5 (GLUT5). frontiersin.org
Hepatic Fructose Metabolism: Following absorption, glucose and fructose travel via the portal vein to the liver, which plays a central role in their metabolism. researchgate.net While glucose can be utilized by virtually all tissues in the body, fructose is metabolized almost exclusively by the liver. researchgate.netnih.gov In hepatocytes, fructose is rapidly phosphorylated by the enzyme fructokinase (ketohexokinase) to form fructose-1-phosphate. frontiersin.org This step traps fructose within the liver cells. nih.gov
Fructose-1-phosphate is then cleaved by aldolase B into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. frontiersin.org DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate, which also enters these central metabolic pathways. nih.gov A key feature of hepatic fructose metabolism is that it bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase. nih.govfrontiersin.org This can lead to a rapid and unregulated influx of substrates into pathways for glycogen replenishment and triglyceride synthesis (de novo lipogenesis). nih.govresearchgate.net
Table 3: Key Steps in Mammalian this compound Digestion and Hepatic Fructose Metabolism
| Process | Location | Key Enzyme/Transporter | Substrate | Product(s) |
|---|---|---|---|---|
| Intestinal Hydrolysis | Small Intestine Brush Border | Sucrase-isomaltase | This compound | Glucose, Fructose nih.gov |
| Monosaccharide Absorption | Small Intestine Epithelium | SGLT1 / GLUT2 | Glucose | Intracellular Glucose frontiersin.org |
| Small Intestine Epithelium | GLUT5 | Fructose | Intracellular Fructose frontiersin.org | |
| Fructose Phosphorylation | Liver (Hepatocyte) | Fructokinase | Fructose | Fructose-1-phosphate frontiersin.org |
| Fructose-1-P Cleavage | Liver (Hepatocyte) | Aldolase B | Fructose-1-phosphate | Dihydroxyacetone phosphate, Glyceraldehyde frontiersin.org |
Sucrose Transport Mechanisms
Long-Distance Phloem Transport in Plants
Long-distance sucrose (B13894) transport in the phloem is a highly regulated process that ensures the efficient delivery of carbohydrates from sources to sinks. frontiersin.org
Source-to-Sink Transport Dynamics
This compound is translocated from source tissues, where it is produced or stored, to sink tissues, where it is utilized or stored. gatech.edumrgscience.com This movement is driven by a pressure gradient established within the phloem sieve tubes, known as the pressure flow hypothesis or mass flow. gatech.eduoup.com High concentrations of sugar at the source create a low solute potential, drawing water into the phloem from the adjacent xylem by osmosis. gatech.edumrgscience.com This influx of water generates a high hydrostatic pressure (turgor pressure) in the sieve tubes at the source. gatech.eduoup.com At the sink, the removal of this compound decreases the solute concentration, causing water to move out of the phloem, thus lowering the turgor pressure. oup.com This pressure difference between source and sink drives the bulk flow of phloem sap, carrying this compound and other organic compounds, throughout the plant. gatech.eduoup.com The direction of transport is determined by the location of sources and sinks, and can be bidirectional within the plant, although movement within a single sieve tube element is unidirectional. mrgscience.com
Phloem Loading Mechanisms
Phloem loading is the process by which this compound is moved from the site of synthesis in source cells into the sieve element-companion cell (SE-CC) complex of the phloem. oup.comwikipedia.org Different plants employ distinct mechanisms for phloem loading, categorized primarily into apoplastic and symplastic pathways. oup.comwikipedia.organnualreviews.org
Apoplastic loading involves the movement of this compound through the cell wall space (apoplast) before being actively transported into the SE-CC complex. oup.comwikipedia.orgsavemyexams.com This mechanism is prevalent in many plant species, including several crop species. annualreviews.orgresearchgate.net In apoplastic loading, this compound is initially released into the apoplast from mesophyll or phloem parenchyma cells, often facilitated by SWEET (Sugars Will Eventually be Exported Transporters) proteins. oup.comannualreviews.orgresearchgate.netbiorxiv.org Subsequently, this compound is actively transported from the apoplast into the companion cells or sieve elements against a concentration gradient. oup.comannualreviews.orgmdpi.com This active transport is primarily mediated by this compound/H+ symporters belonging to the SUC/SUT (this compound Transporter) family. savemyexams.comresearchgate.netbiorxiv.orgfrontiersin.org These transporters utilize the electrochemical gradient of protons (H+) across the plasma membrane, established by plasma membrane H+-ATPases, to drive the uptake of this compound. mrgscience.comsavemyexams.comnih.gov The SUC/SUT transporters are a family of active H+/sucrose symporters. biorxiv.orgresearchgate.net For instance, AtSUC2 in Arabidopsis is a well-characterized H+/sucrose symporter involved in apoplastic phloem loading. biorxiv.orgnih.gov This mechanism allows plants to achieve a higher concentration of this compound in the phloem than in the surrounding tissues. savemyexams.com
Symplastic loading involves the movement of this compound from mesophyll cells to the SE-CC complex through direct cytoplasmic connections called plasmodesmata. wikipedia.orgsavemyexams.combiorxiv.orgvaia.com This pathway allows for the passive diffusion of this compound down a concentration gradient through the interconnected symplast. oup.comwikipedia.orgsavemyexams.comvaia.com In some species utilizing symplastic loading, particularly those with intermediary cells, this compound is converted into larger raffinose (B1225341) family oligosaccharides (RFOs) within the companion cells. oup.comwikipedia.orgnih.gov These larger molecules are thought to be too large to diffuse back into the mesophyll through the plasmodesmata, effectively trapping the sugars in the phloem and maintaining a concentration gradient that favors continued this compound movement from the mesophyll. oup.comwikipedia.orgnih.gov This "polymer trapping" mechanism, while symplastic, involves metabolic energy for the synthesis of RFOs and can lead to higher total sugar concentrations in the phloem compared to the mesophyll, similar to active apoplastic loading. wikipedia.orgnih.gov
Phloem Unloading Pathways and Regulation in Sink Tissues
Phloem unloading is the process by which this compound is released from the sieve elements in sink tissues. oup.comsavemyexams.com Similar to loading, unloading can occur via symplastic or apoplastic pathways, and the specific pathway can vary depending on the sink organ and its developmental stage. frontiersin.organnualreviews.orgsavemyexams.com
In symplastic unloading, this compound moves from the sieve elements into the surrounding sink cells through plasmodesmata, driven by a concentration gradient. annualreviews.orgsavemyexams.comfrontiersin.org This is often the initial step in unloading in many sink tissues. frontiersin.org
In apoplastic unloading, this compound is released from the phloem into the apoplast of the sink tissue. annualreviews.orgsavemyexams.com This can occur via facilitated diffusion or active transport, potentially involving SWEET transporters. Once in the apoplast, this compound can be taken up by sink cells via this compound transporters (SUTs) or hydrolyzed into glucose and fructose (B13574) by cell wall invertase. savemyexams.comfrontiersin.org The resulting hexoses are then transported into sink cells by monosaccharide transporters. nih.gov The conversion of this compound into other metabolites within sink cells helps maintain a concentration gradient that favors continued unloading from the phloem. savemyexams.com
The regulation of phloem unloading is crucial for controlling carbon allocation and sink strength. nih.govfrontiersin.org This regulation can involve the activity of this compound transporters, invertases, and other metabolic enzymes that influence the this compound concentration in sink tissues. savemyexams.comrseco.org
Intracellular this compound Transport and Compartmentation
Vacuolar Sequestration and Mobilization
During the light period, a substantial amount of this compound produced by photosynthesis in leaves is transported into the vacuole for storage. nih.gov This sequestration helps prevent the accumulation of high cytosolic sugar concentrations that could otherwise lead to feedback inhibition of photosynthesis. researchgate.net At night, or when sink tissues require carbohydrates, this compound is released from the vacuole back into the cytosol. nih.gov This mobilization provides the necessary carbon and energy for metabolic processes and export to sink organs. bioengineer.org
Role of Tonoplast Transporters
The movement of this compound across the tonoplast, the membrane surrounding the vacuole, is facilitated by specific transporter proteins. These tonoplast sugar transporters (TSTs) are crucial for regulating the influx and efflux of this compound from the vacuole, thereby maintaining cellular sugar homeostasis. bioengineer.orgmdpi.comnih.gov Different families of vacuolar sugar transporters exist, and their specificities and regulatory mechanisms are adapted to the physiological context of the plant cell. bioengineer.org For instance, some TSTs, such as Tonoplast Monosaccharide Transporter 1 (TMT1) in Arabidopsis, can transport hexoses and this compound into the vacuole. plos.org Other tonoplast-localized this compound transporters, such as SUC4/SUT4, function as this compound/H+ symporters that facilitate the release of this compound from the vacuole into the cytosol. mdpi.complos.orgnih.gov The activity of these tonoplast transporters is vital for processes like seed germination and seedling development, ensuring the mobilization of stored sugars. mdpi.com
This compound Transporters (SUTs/SUCs)
This compound Transporters (SUTs), also known as this compound Carriers (SUCs), are a family of membrane proteins that play a central role in the transport of this compound across cellular membranes in plants. They are essential for the efficient allocation and partitioning of photosynthetically fixed carbon from source to sink tissues. researchgate.netnih.govnih.gov
Molecular Characterization and Gene Families
SUTs belong to the Major Facilitator Superfamily (MFS) of transporters and are characterized by typically having 12 transmembrane domains. researchgate.netencyclopedia.pub Plant genomes encode small families of SUTs, which exhibit diversity in their expression patterns, affinities for this compound, and physiological roles. researchgate.netfrontiersin.org In Arabidopsis, for example, nine different AtSUCs have been identified. frontiersin.org The angiosperm SUT family has been classified into distinct groups (e.g., Types I, II, and III), with specific types being more prevalent in dicots or monocots and often associated with particular transport processes like phloem loading. researchgate.net While some SUTs are essential for phloem loading, the functions of other members within a family can be less well understood, with roles potentially including anthocyanin accumulation, anther dehiscence, pollen germination, and pollen tube guidance. frontiersin.org
Structural Biology of this compound Transporters (e.g., SUC1 from Arabidopsis thaliana)
Understanding the precise working mechanism of SUC transporters has been a subject of research. Structural studies, such as those focusing on Arabidopsis thaliana SUC1 (AtSUC1), have provided key insights into how these transporters recognize and transport this compound. nih.govdiamond.ac.ukau.dknanion.de The structure of AtSUC1 has been determined at high resolution, revealing its conformation and key residues involved in this compound binding and proton coupling. nih.govdiamond.ac.ukau.dk For instance, a key acidic residue, Asp152 in AtSUC1, has been identified as crucial for proton-driven this compound uptake. nih.govau.dknanion.de this compound binding to SUC1 is described as a two-step process, with initial recognition involving the glucosyl moiety binding to this key acidic residue in a pH-dependent manner. nih.govau.dk
Proton-Driven Symport Mechanisms
Most characterized this compound transporters, including those on the plasma membrane involved in phloem loading and some vacuolar this compound transporters, function as this compound/H+ symporters. plos.orgnih.govencyclopedia.pubnih.govpnas.orgontosight.ai This means they co-transport this compound and protons across the membrane. This process is driven by the proton motive force, which is the electrochemical potential difference for protons across the membrane, generated primarily by plasma membrane H+-ATPases. pnas.orgontosight.aisavemyexams.com The symport mechanism allows SUTs to transport this compound against its concentration gradient, enabling the accumulation of high this compound concentrations in the phloem for long-distance transport. encyclopedia.pubsavemyexams.comgatech.edupnas.org The coupling between protonation and this compound binding is strong and essential for the transport activity. nih.govau.dknanion.de In AtSUC1, a tight 1:1 coupling ratio between proton and this compound binding has been observed. nanion.de
Regulation of Transporter Expression and Activity
The expression and activity of this compound transporters are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. nih.govnih.govmdpi.com This regulation is crucial for coordinating this compound allocation in response to developmental cues and environmental conditions. nih.gov
Transcriptional regulation plays a significant role, with SUT gene expression responding to various environmental stimuli such as light quality and phytohormones. nih.govnih.gov this compound itself can also act as a signal molecule, negatively regulating the expression and activity of some this compound symporters, providing a feedback mechanism to link photosynthetic activity with sink utilization. pnas.orgpnas.org
Post-translational control mechanisms, including phosphorylation, oligomerization (formation of homo- or heterodimers), interactions with other proteins, endocytosis/exocytosis, and degradation, can modulate SUC activity and subcellular localization. frontiersin.orgmdpi.com For example, the subcellular targeting of SUTs can be affected by their oligomeric state. mdpi.com Changes in environmental conditions, such as redox status, can also influence the compartmentalization of SUTs within the plasma membrane. mdpi.com
The activity of SUTs can also be indirectly affected by factors that modulate the membrane potential, such as the regulation of H+-ATPase activity. frontiersin.org Environmental stresses like drought, salinity, heat, and light stress can impact SUT expression and activity, influencing this compound partitioning and plant stress tolerance. frontiersin.orgnih.govontosight.aisciopen.com
Sucrose As a Signaling Molecule
Sucrose (B13894) Sensing and Signal Transduction Pathways in Plants
Plants perceive and respond to changes in this compound levels through a complex network of interconnected signaling pathways. These systems translate the metabolic cue of this compound availability into downstream effects on gene expression and cellular function, thereby regulating plant growth and development in response to the energy status.
A central hub in the plant's energy signaling network is the pathway involving Trehalose 6-Phosphate (T6P) and SNF1-related protein kinase 1 (SnRK1). nih.gov This pathway acts as a crucial gauge of this compound availability.
T6P as a this compound Signal: The concentration of T6P in plant cells closely mirrors the level of this compound. frontiersin.org An increase in this compound leads to a corresponding rise in T6P, which is synthesized from UDP-glucose and glucose-6-phosphate by the enzyme trehalose-phosphate synthase (TPS). nih.gov
Inhibition of SnRK1: T6P functions as a potent inhibitor of SnRK1, a key catabolic kinase. frontiersin.orgresearchgate.net SnRK1 is activated under low-energy (low this compound) conditions, where it promotes energy-saving processes and inhibits growth. When this compound levels are high, the resulting increase in T6P inhibits SnRK1 activity, thereby relieving the suppression of growth and promoting anabolic processes. nih.govoup.com
Growth Regulation: This T6P/SnRK1 signaling module is vital for coordinating growth with sugar availability. nih.gov For example, it primes gene expression for growth to resume quickly when sink-limiting conditions, such as low temperatures, are relieved. nih.govoup.com By inhibiting SnRK1, high T6P levels signal that sufficient sugar is available to support developmental processes like vegetative growth and the transition to flowering. frontiersin.org
The Target of Rapamycin (TOR) kinase is another master regulator of cell growth, proliferation, and metabolism that is evolutionarily conserved across eukaryotes. nih.govharvard.edu In plants, the TOR signaling pathway is a critical link that integrates signals from nutrients, energy, and hormones to direct growth.
Activation by Sugars: The plant TOR kinase is activated by sugars, including this compound, which signal a high-energy status conducive to growth. harvard.edunih.gov This activation promotes a wide range of cellular processes, including ribosome biogenesis and protein synthesis, which are essential for cell proliferation and biomass accumulation. harvard.edu
Metabolic Control: The TOR signaling pathway has profound effects on carbon metabolism. Perturbations in the expression of TOR complex components lead to significant changes in the metabolism of this compound, starch, and other sugars. nih.gov Activated TOR promotes the synthesis of fatty acids and lipids, which are crucial for membrane biogenesis during cell growth. nih.gov
Integration with SnRK1: The TOR and SnRK1 pathways represent two opposing arms of energy signaling. While TOR is activated by high energy and promotes anabolic processes, SnRK1 is activated by energy deprivation and promotes catabolic processes. This antagonistic relationship allows plants to finely tune their growth and metabolic activity in direct response to their energy budget, with this compound levels being a key determinant.
Hexokinase (HXK) is an enzyme that phosphorylates glucose to form glucose-6-phosphate, the first step in glycolysis. Beyond this catalytic role, HXK also functions as a glucose sensor, linking sugar metabolism to gene expression and developmental processes. harvard.edunih.gov While HXK directly senses glucose, its role is intimately connected to this compound signaling because this compound is readily hydrolyzed into glucose and fructose (B13574) in plant cells.
Dual Function of Hexokinase: Plant hexokinases, such as Arabidopsis AtHXK1, have a dual function, acting in both catalysis and sugar sensing. harvard.edu These two functions can be uncoupled, indicating that HXK has a distinct regulatory role. harvard.edunih.gov The HXK1 sensor is found in both mitochondria and the nucleus, where it can directly influence transcription. researchgate.net
Repression of Photosynthesis and Growth: High glucose levels, often resulting from this compound breakdown, lead to HXK-mediated repression of genes involved in photosynthesis, such as those encoding chlorophyll (B73375) a/b binding protein and the small subunit of RuBisCO. researchgate.netoup.com Overexpression of HXK can make plants hypersensitive to sugar, resulting in repressed growth and early senescence in the presence of glucose. nih.govoup.com
Distinct Signaling Pathways: Research using transgenic plants has suggested the existence of at least three distinct glucose signal transduction pathways: an HXK-dependent pathway, a glycolysis-dependent pathway, and an HXK-independent pathway. researchgate.netnih.gov This highlights the complexity of sugar sensing, where the signal from this compound hydrolysis can be interpreted through multiple mechanisms. nih.gov
This compound signaling does not operate in isolation; it engages in extensive and complex crosstalk with phytohormone signaling pathways to fine-tune plant development. frontiersin.orgnih.gov This integration allows the plant to coordinate growth responses based on both its internal energy status and external environmental cues mediated by hormones.
Auxin: this compound availability directly impacts auxin signaling to control root architecture. This compound transported from the shoot to the root tip regulates the production of auxin, which in turn controls the rate of lateral root formation. idw-online.de Furthermore, the SnRK1 kinase, which is regulated by this compound levels, participates in root growth through its interaction with auxin signaling pathways. frontiersin.org
Abscisic Acid (ABA): There is a significant interplay between sugar and ABA signaling, particularly during seed germination and early seedling development. nih.gov Sugars can affect the expression of key components in the ABA signaling pathway. oup.com For example, glucose and ABA signaling pathways converge to regulate gene expression and developmental processes. nih.gov
Gibberellic Acid (GA) and Cytokinins: Sugars are known to influence the synthesis and transport of hormones like gibberellins. oup.com Both sugars and cytokinins regulate cellular processes, and their signaling pathways are interconnected to control plant growth and metabolism. oup.com
General Interactions: The balance between sugar and hormone signaling is crucial for major developmental transitions, such as flowering. nih.gov Sugars can regulate the biosynthesis and signaling of multiple hormones, including auxins, ABA, and cytokinins, to ensure that growth is aligned with energy availability. mdpi.com
| Hormone | Interaction with this compound Signaling | Developmental Outcome |
| Auxin | This compound transported to roots regulates local auxin synthesis. idw-online.de SnRK1, a key energy sensor, interacts with auxin signaling. frontiersin.org | Control of primary root elongation and lateral root formation. idw-online.defrontiersin.org |
| Abscisic Acid (ABA) | Signaling pathways converge, especially during early development. nih.gov Sugars can modulate the expression of ABA-responsive genes. oup.com | Regulation of seed germination and seedling establishment. nih.gov |
| Gibberellic Acid (GA) | Sugars can influence GA synthesis and signaling. oup.com | Modulation of developmental processes like flowering. nih.gov |
| Cytokinins | Signaling pathways are interconnected to regulate growth and metabolism. oup.com | Coordination of cell division and differentiation with energy status. |
Regulation of Gene Expression by this compound
This compound acts as a potent regulator of gene expression, exerting control at multiple levels to manage metabolism, growth, and storage. nih.gov This regulation allows plants to rapidly adjust their cellular machinery in response to fluctuating carbon availability. nih.gov
This compound-mediated control of gene expression occurs at both the transcriptional level, by altering the rate at which genes are transcribed into messenger RNA (mRNA), and at the post-transcriptional level, by influencing mRNA stability, processing, and translation into proteins. nih.govnih.gov
Transcriptional Regulation: this compound availability directly influences the transcription of a wide range of genes. For instance, high this compound levels can induce the expression of genes involved in carbon storage, such as those for patatin in potato and ADP-glucose pyrophosphorylase (a key enzyme in starch synthesis) in multiple species. harvard.edunih.gov Conversely, high this compound often represses the transcription of genes related to photosynthesis and nutrient mobilization, creating a feedback loop that balances carbon fixation with utilization. oup.comoup.com In sugar beet, the transcription of the BvSUT1 this compound transporter gene is negatively regulated by this compound, thereby controlling phloem loading. pnas.org
Post-Transcriptional Control: this compound also regulates gene expression after mRNA has been synthesized. One prominent mechanism is the translational control of specific transcription factors, such as the basic leucine (B10760876) zipper (bZIP) family. oup.com In the case of bZIP11 in Arabidopsis, the mRNA leader sequence contains upstream open reading frames (uORFs) that sense this compound levels. researchgate.net At low this compound concentrations, the main bZIP11 protein is translated efficiently; however, at high this compound concentrations, translation is repressed. oup.comresearchgate.net Additionally, this compound levels can affect mRNA stability. The stability of the mRNA for α-amylase, an enzyme for starch degradation, is reduced in the presence of high this compound in rice cells. nih.gov Similarly, the stability of numerous mRNAs in Arabidopsis cell cultures was found to be repressed by this compound limitation. nih.gov
| Regulatory Level | Mechanism | Example Gene/Process | Effect of High this compound |
| Transcriptional | Alters the rate of gene transcription. | ADP-glucose pyrophosphorylase (Starch Synthesis) nih.gov | Induction |
| Transcriptional | Alters the rate of gene transcription. | Photosynthetic Genes (e.g., RBCS) oup.com | Repression |
| Transcriptional | Alters the rate of gene transcription. | BvSUT1 (this compound Transporter) pnas.org | Repression |
| Post-Transcriptional (Translational) | uORF-mediated repression of translation. | bZIP11 (Transcription Factor) oup.comresearchgate.net | Repression |
| Post-Transcriptional (mRNA Stability) | Decreases mRNA half-life. | α-amylase (Starch Degradation) nih.gov | Repression |
This compound-Induced Gene Expression Patterns (e.g., Anthocyanin Biosynthesis)
This compound acts as a specific signal that triggers significant changes in gene expression, a prime example being the biosynthesis of anthocyanins. nih.govoup.com In Arabidopsis thaliana, this compound treatment leads to a strong up-regulation of genes within the flavonoid and anthocyanin biosynthetic pathways. nih.gov This response is notably specific to this compound, as other sugars like glucose and fructose are less effective or ineffective at inducing this pathway. nih.govnih.gov
The accumulation of anthocyanins, which are pigments involved in UV protection, defense against pathogens, and attraction of pollinators, is often observed in plants grown on this compound-containing media. nih.gov Research has shown that this compound induces the expression of key enzymatic genes in the anthocyanin pathway, including chalcone (B49325) synthase (CHS), dihydroflavonol reductase (DFR), and anthocyanidin synthase (ANS). mdpi.com Furthermore, this compound signaling impacts the transcription factors that regulate this pathway. For instance, the MYB75/PAP1 gene is essential for the this compound-mediated induction of anthocyanin synthesis. nih.gov this compound induces the accumulation of MYB75/PAP1 mRNA, which in turn activates downstream genes like DFR. nih.gov In Arabidopsis mutants with a defective MYB75/PAP1 gene, the this compound-induced expression of DFR and subsequent anthocyanin accumulation are lost. nih.gov
Studies have identified a mitogen-activated protein kinase (MAPK) cascade as part of the this compound signaling pathway that regulates anthocyanin biosynthesis. nih.gov This cascade involves YDA-EIN3-TT8, where the transcription factor TT8, a key component of the MBW complex that regulates flavonoid biosynthesis, is a target of EIN3. nih.gov This suggests a complex network where this compound signals are integrated with other signaling pathways to control pigment production.
Table 1: Key Genes in Anthocyanin Biosynthesis Upregulated by this compound
| Gene | Function in Pathway | Organism Studied |
| CHS (Chalcone Synthase) | First committed step in flavonoid biosynthesis | Petunia hybrida, Arabidopsis thaliana nih.govmdpi.com |
| DFR (Dihydroflavonol Reductase) | Key enzyme in late stage of anthocyanin synthesis | Arabidopsis thaliana, Petunia hybrida nih.govmdpi.com |
| ANS/LDOX (Anthocyanidin Synthase/Leucocyanidin Dioxygenase) | Catalyzes the formation of colored anthocyanidins | Arabidopsis thaliana, Grape nih.gov |
| UF3GT (UDP-Glucose:Flavonoid 3-O-Glucosyltransferase) | Glycosylates anthocyanidins, increasing their stability | Arabidopsis thaliana nih.gov |
| MYB75/PAP1 | Transcription factor regulating the pathway | Arabidopsis thaliana nih.gov |
| TT8 (Transparent Testa 8) | bHLH transcription factor, part of the MBW regulatory complex | Arabidopsis thaliana nih.govnih.gov |
Whole-genome transcript profiling has confirmed that nearly every step in the anthocyanin biosynthetic pathway contains at least one gene that is up-regulated by this compound. nih.gov This comprehensive control highlights the role of this compound as a potent signal for coordinating the production of these important secondary metabolites in response to the plant's metabolic state.
This compound Signaling in Plant Development
This compound signaling is integral to coordinating various aspects of plant growth and development, ensuring that development is aligned with the available energy resources.
Control of Organ Growth and Morphology
This compound also affects leaf morphology. In dicots like Arabidopsis, high sugar levels can inhibit the lateral expansion of leaf epidermal cells. nih.gov Conversely, in monocots, this compound has been found to reduce leaf extension. nih.gov This indicates that this compound signaling can have differential effects on organ morphology depending on the plant species and developmental context. The signaling function of this compound is distinct from its purely nutritional role, as non-metabolizable this compound analogs can sometimes mimic its effects on development. mdpi.com
Regulation of Shoot Branching
Shoot branching, a key determinant of plant architecture, is tightly regulated by this compound signaling. nih.govresearchgate.net Axillary buds, which can remain dormant or grow out to form branches, are strong sink organs. mdpi.comnih.gov Their activation is often dependent on the availability of sugars. mdpi.comfrontiersin.org this compound acts as an early signal to initiate the outgrowth of axillary buds. mdpi.com
This compound signaling interacts extensively with hormonal pathways that control branching, including those of auxin, cytokinin (CK), and strigolactones (SLs). mdpi.combohrium.com High this compound levels can promote branching by antagonizing the inhibitory effects of auxin and SLs. mdpi.commdpi.com In rice, this compound promotes tillering (the formation of vegetative branches) by preventing the degradation of D53, a key repressor protein in the SL signaling pathway. nih.govresearchgate.net It achieves this in part by inhibiting the expression of the gene D3, which is required for SL signaling. nih.govresearchgate.net Furthermore, this compound promotes the synthesis of CK, a hormone that stimulates bud outgrowth. mdpi.com The interplay is complex; for example, in rose, this compound only promotes bud outgrowth in the presence of light, which is necessary for CK synthesis. mdpi.com
The expression of the gene BRANCHED1 (BRC1), a central integrator of branching signals, is downregulated by this compound in several species, including wheat, sorghum, and rose, leading to enhanced axillary bud growth. mdpi.com This demonstrates a conserved mechanism by which this compound availability directly influences the key genetic regulators of shoot architecture.
Meristematic Activity and Development
Meristems, the regions of undifferentiated cells responsible for all post-embryonic organ formation, are highly sensitive to this compound signals. nih.govresearchgate.net The activity of the shoot apical meristem (SAM), which gives rise to all above-ground organs, is adjusted in response to nutritional information, including sugar levels. nih.govpnas.orgbiorxiv.org
Research in Arabidopsis has shown that sugar signals influence SAM function by modulating the protein levels of SHOOT MERISTEMLESS (STM), a critical transcription factor for maintaining stem cell identity. nih.govpnas.orgbiorxiv.org Low sugar conditions lead to reduced STM protein levels, whereas applying this compound can sustain STM accumulation. nih.govpnas.org This regulation appears to occur at the protein level rather than through transcription. biorxiv.org
This compound also promotes cell division in meristems. nih.govnih.gov Metabolic sugars can reactivate quiescent meristems by inducing the expression of key cell cycle regulators, such as cyclins (e.g., CYCB1;1) and cyclin-dependent kinases (e.g., CDKB1;1), thereby promoting the G2-to-M phase transition. nih.gov This indicates that this compound availability is a critical checkpoint for cell cycle progression in the meristematic tissues that drive plant growth. The Target of Rapamycin (TOR) kinase pathway, a central regulator of growth in response to nutrients, is activated by glucose and promotes root meristem activity. oup.com
Fruit Ripening and Accumulation of Reserves
This compound is a key signaling molecule in the regulation of fruit ripening and the accumulation of storage compounds like starch. frontiersin.orgnih.govresearchgate.net In many fruits, this compound is the primary sugar transported from leaves to the developing fruit. frontiersin.org Its role extends beyond being a simple carbon source for building fruit tissues; it actively regulates gene expression associated with ripening. frontiersin.orgnih.gov
In non-climacteric fruits like strawberries, this compound has been shown to accelerate ripening. nih.gov Applying exogenous this compound can advance fruit coloring and upregulate genes involved in the biosynthesis of anthocyanins, which are responsible for the red color. nih.gov Silencing the this compound transporter gene FaSUT1 in strawberries prevents the ripening process, demonstrating the essential signaling role of this compound transport into the fruit. nih.gov this compound signaling in fruit ripening can occur through both abscisic acid (ABA)-dependent and independent pathways. nih.gov It can enhance the levels of hormones like ABA and ethylene, which in turn promote ripening processes. frontiersin.orgresearchgate.net
This compound is also directly involved in the accumulation of reserves. It specifically induces the expression of genes for starch biosynthesis, such as those encoding ADP-glucose pyrophosphorylase (AGPase) and granule-bound starch synthase (GBSS). nih.govresearchgate.net In seeds, this compound is involved in signaling the accumulation of storage reserves during embryogenesis. frontiersin.org
Circadian Rhythm Entrainment
The plant circadian clock, an internal 24-hour timer, allows plants to anticipate daily environmental changes, such as the transition from dark to light. sciencedaily.comsciencedaily.com this compound, as a product of photosynthesis, provides crucial metabolic feedback to the circadian oscillator, helping to synchronize the internal clock with the plant's energy status. sciencedaily.comnih.govnih.govwordpress.com
Exogenous application of this compound can alter the period of the circadian clock. nih.govfrontiersin.org For instance, supplying this compound can shorten the free-running period of the clock, an effect that is dependent on the availability of this compound during the free-run condition. nih.gov This metabolic input is integrated with light and temperature signals to ensure robust oscillations. nih.gov The effect of sugars on the clock can be observed by inhibiting photosynthesis, which lengthens the clock's period, a change that can be reversed by providing this compound. sciencedaily.comwordpress.com
Key genes of the central oscillator are targets of this compound signaling. The expression of core clock components like CIRCADIAN CLOCK ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), and TIMING OF CAB EXPRESSION 1 (TOC1) are affected by sugar levels. nih.govfrontiersin.orgpnas.org this compound can repress the expression of PSEUDO-RESPONSE REGULATOR 7 (PRR7) in the morning to adjust the phase of the oscillator. nih.govoup.com Furthermore, the protein GIGANTEA (GI) is required for the clock's long-term response to this compound, particularly in sustaining rhythms in the dark. nih.govpnas.org this compound signaling also involves superoxide, a reactive oxygen species, which acts as a rhythmic sugar signal affecting the expression of TOC1 in the evening. pnas.org
Table 2: Key Clock Components Modulated by this compound Signaling
| Clock Component | Role in Circadian Clock | Effect of this compound Signaling |
| CCA1/LHY | Morning-expressed MYB transcription factors; core oscillator components | Expression is modulated by this compound; CCA1 is required for the oscillator's response to this compound. nih.govfrontiersin.org |
| TOC1 | Evening-expressed pseudo-response regulator; core oscillator component | This compound promotes its expression in the evening, partly via superoxide. pnas.org |
| PRR7 | Pseudo-response regulator; part of the morning loop | Repressed by this compound to adjust the clock's phase. nih.govoup.com |
| GI (GIGANTEA) | Protein with multiple roles in flowering time and clock regulation | Required for sustaining circadian rhythms in response to this compound, especially in the dark. nih.govpnas.org |
This reciprocal feedback, where the clock regulates metabolism and metabolism (via this compound) regulates the clock, allows plants to precisely manage their carbon resources, ensuring optimal growth and survival across different light and dark cycles. frontiersin.org
Compound Index
This compound Signaling in Response to Environmental Cues and Stress
Abiotic Stress Responses (e.g., Phosphate (B84403) Starvation)
Plants have evolved sophisticated mechanisms to cope with abiotic stresses, and this compound signaling is a key component of these responses. One of the most well-studied examples is the plant's response to phosphate (Pi) starvation, a common nutritional stress in natural and agricultural ecosystems.
Under conditions of phosphate deficiency, a significant systemic response is initiated, which involves a substantial reallocation of resources. Plants increase the synthesis and accumulation of sugars, particularly this compound, in the photosynthetic leaves. nih.gov This accumulated this compound is then increasingly loaded into the phloem and transported to the roots. nih.govresearchgate.net This translocation serves a dual purpose. Firstly, it provides the necessary carbon and energy to fuel the proliferation of roots and the modification of root system architecture—such as increasing the number and length of lateral roots and root hairs—to enhance the exploration of the soil for phosphate. nih.gov
Secondly, and crucially, the transported this compound acts as a long-distance signal that modulates gene expression in the roots to acclimate to low phosphate availability. nih.govresearchgate.net The presence of elevated this compound levels in the roots is required for the robust induction of a suite of phosphate starvation-induced (PSI) genes. researchgate.net These include genes encoding high-affinity phosphate transporters, which are critical for scavenging any available phosphate from the soil. For instance, in the model plant Arabidopsis thaliana, the upregulation of the phosphate transporter genes PHT1;1 and PHT1;4 during phosphate starvation is strongly dependent on this compound. researchgate.net
The signaling role of this compound in this context is intertwined with hormonal signaling pathways, particularly auxin. This compound has been shown to promote auxin transport and enhance the sensitivity of roots to auxin under phosphate-deficient conditions, further linking the plant's energy status to developmental changes in the root system. researchgate.net This integrated signaling network ensures that the plant's response to nutrient scarcity is coordinated and energetically sustainable.
| Gene/Protein Class | Organism Example | Role in Phosphate Starvation Response | Regulation by this compound |
| High-Affinity Phosphate Transporters (e.g., PHT1;1, PHT1;4) | Arabidopsis thaliana | Uptake of inorganic phosphate from the soil into root cells. | Expression is strongly upregulated in the presence of this compound under low phosphate conditions. researchgate.net |
| F-box genes | Tomato | Component of ubiquitin ligase complexes, involved in degrading proteins to regulate the phosphate starvation response. | Transcription is influenced by external this compound supply during phosphate deficiency. |
| AtMYB62 | Arabidopsis thaliana | A transcription factor that negatively regulates some phosphate starvation responses. | Its signaling pathway is influenced by sugar signals. nih.gov |
Interactions with Biotic Factors (e.g., Plant-Microbe Symbiosis)
This compound signaling is fundamental to mediating the complex interactions between plants and other organisms, including symbiotic microbes. In these relationships, this compound is the primary form of carbon that the plant provides to its microbial partner in exchange for benefits such as enhanced nutrient uptake or protection against pathogens.
The transport of this compound from the plant to the microbe is a tightly regulated process involving specific sugar transporters. The "Sugars Will Eventually be Exported Transporters" (SWEET) are a class of membrane proteins that can facilitate the movement of this compound across cell membranes. While often exploited by pathogens to steal sugar from the host, specific SWEET transporters are also integral to establishing successful symbioses. mpg.deresearchgate.netfrontiersin.org For example, in the symbiotic relationship between orchids and mycorrhizal fungi, the expression of the orchid's DoSWEET14 gene is significantly upregulated in the colonized roots, indicating its role in supplying sugar to the fungal partner. researchgate.net
This controlled flux of this compound acts as a molecular dialogue. The plant can regulate the amount of carbon supplied, thereby controlling the fungal population, while the microbe's metabolic response to the available this compound can signal its symbiotic status back to the plant. nih.gov This intricate signaling ensures that the symbiotic relationship remains mutually beneficial and stable.
| Protein/Gene Family | Organism Example | Role in Plant-Microbe Symbiosis |
| Invertase (e.g., TvInv) | Trichoderma virens | Hydrolyzes plant-derived this compound into glucose and fructose, providing a carbon source for the fungus and influencing root colonization. nih.gov |
| SWEET Transporters (e.g., DoSWEET14) | Dendrobium officinale (Orchid) | Transports this compound from plant cells to the symbiotic mycorrhizal fungus. researchgate.net |
| Monosaccharide Transporters (STPs) | Arabidopsis thaliana | Involved in the re-uptake of hexoses (cleaved from this compound) from the apoplast, potentially mediating sugar signaling during interactions. mpg.de |
Genetic and Genomic Regulation of Sucrose Homeostasis
Genes Encoding Sucrose-Metabolizing and Transport Enzymes
This compound (B13894) metabolism involves a network of enzymes that either synthesize or cleave this compound. The primary synthesis pathway involves this compound Phosphate (B84403) Synthase (SPS) and this compound Phosphate Phosphatase (SPP), while degradation is catalyzed by this compound Synthase (SuSy) and Invertases (INV). This compound transporters (SUTs/SUCs and SWEETs) are crucial for the movement of this compound between cells and tissues. Genes encoding these proteins often belong to multigene families, indicating functional diversification and spatial-temporal regulation mdpi.complos.orgfrontiersin.orgmdpi.com.
Expression Analysis of SPS, SPP, SuSy, and Invertase Gene Families
Studies on various plant species, such as tomato (Solanum lycopersicum) and sugarcane (Saccharum spp.), have revealed that genes encoding SPS, SPP, SuSy, and Invertases exhibit differential expression patterns across different tissues and developmental stages mdpi.comnih.govnih.govicar.org.in. For instance, in tomato, four SPS genes, six SUS genes, and nineteen INV genes have been identified, showing varied expression profiles in different tissues. mdpi.comnih.gov. Similarly, in sugarcane, transcript levels of SPS, SPP, soluble acid invertase (SAI), cell wall invertase (CWI), and this compound transporters (SUT1 and SUT4) are differentially regulated in high and low sugar accumulating hybrids. icar.org.incabidigitallibrary.org.
Research in sugarcane indicates that SPS gene expression is significantly higher in mature internodes of high-sucrose clones compared to low-sucrose clones, suggesting a major role for SPS in this compound accumulation. nih.gov. Conversely, SuSy gene expression is often up-regulated in low-sucrose clones and is more abundant in immature internodes, highlighting its role in this compound cleavage for growth and development in sink tissues. nih.gov.
Data on gene expression can be visualized to show these differential patterns. For example, a hypothetical representation of relative gene expression levels in different tissues might look like this:
| Gene Family | Tissue A | Tissue B | Tissue C |
| SPS | High | Medium | Low |
| SPP | High | Medium | Low |
| SuSy | Low | High | Medium |
| Invertase | Medium | High | Low |
Note: This table is illustrative and based on general trends observed in research, not specific quantitative data from a single source.
Transcriptional Regulation by Developmental and Environmental Factors
The expression of this compound-metabolizing and transport genes is tightly regulated by developmental cues and environmental stimuli. Sugars themselves act as signaling molecules, influencing the transcription and translation of numerous genes, including those involved in this compound metabolism uu.nlgeneticsmr.orgresearchgate.netnih.gov. Hormones, such as abscisic acid (ABA), gibberellic acid (GA), and indole-3-acetic acid (IAA), also play significant roles in regulating the expression of these genes. geneticsmr.org.
Studies in maize endosperm have shown that sugars (this compound, glucose, and fructose) and hormones regulate the expression of genes involved in this compound metabolism and starch biosynthesis. geneticsmr.org. ABA, in particular, appears to strongly control both this compound metabolism and starch biosynthesis, inducing the expression of genes involved in this compound synthesis and degradation while inhibiting those related to starch synthesis. geneticsmr.org.
Environmental factors like cold stress and drought can also impact the transcription of SPS genes, demonstrating the responsiveness of this compound metabolism to environmental changes. geneticsmr.org. Transcription factors, such as AP2/ERF, NAC, GRF, and bZIP, are known to play roles in controlling genes involved in this compound synthesis, transportation, metabolism, and accumulation. mdpi.com.
Quantitative Trait Loci (QTL) and Genetic Mapping for this compound-Related Traits
Quantitative Trait Loci (QTL) analysis and genetic mapping are powerful tools used to identify genomic regions associated with complex traits like this compound content and allocation in crops. These studies help pinpoint the locations of genes influencing these traits, providing valuable information for marker-assisted selection in breeding programs.
Numerous QTLs associated with this compound content and sugar-related traits have been identified in various crops, including soybean (Glycine max) and sugarcane. In soybean, QTLs for this compound content have been mapped to several chromosomes, including chromosomes 3, 9, 11, 13, 14, 15, 17, 19, and 20, although the magnitude of their effects can vary. mdpi.comuark.edumdpi.comsiu.eduscirp.orgnih.gov. One study in soybean identified a significant locus on chromosome 11 associated with this compound content, and a candidate gene linked to sugar/inositol transporter activity was found within this region. mdpi.com.
In sugarcane, genetic mapping and QTL analysis have identified loci associated with various sugar yield-related traits, including this compound percentage in juice. researchgate.net. Studies have also identified QTLs related to this compound content and this compound loading in crops like Hevea brasiliensis. cirad.fr. The identification of these QTLs and associated markers is crucial for developing breeding strategies to improve this compound content in crops. mdpi.comuark.edusiu.eduscirp.orgnih.govresearchgate.net.
A summary of some identified this compound-related QTLs could be presented as follows:
| Crop | Chromosome/Linkage Group | Associated Trait | LOD Score (Example) | Phenotypic Variation Explained (Example) | Reference |
| Soybean | 11 | This compound content | >2.5 | 10% - 12.89% | mdpi.comuark.edumdpi.com |
| Soybean | 14 | This compound content | 4.2 | - | mdpi.com |
| Soybean | 3, 9, 15 | Seed this compound content | - | - | siu.eduscirp.org |
| Soybean | 17 | This compound content | - | 7.3–27.6% | nih.gov |
| Sugarcane | Various | This compound % in juice | 2.69 - 4.75 | - | researchgate.net |
| Hevea brasiliensis | 1, 9 | This compound content | - | - | cirad.fr |
Note: LOD scores and phenotypic variation explained are examples from the cited studies and may vary depending on the specific population and environment.
Mutational Analysis and Transgenic Approaches to Elucidate Gene Function
Mutational analysis and transgenic approaches are invaluable tools for understanding the specific roles of individual genes in this compound metabolism and transport. By altering the expression or function of a gene, researchers can observe the resulting phenotypic changes and infer the gene's contribution to this compound homeostasis.
In plants, manipulating the expression of genes involved in this compound metabolism through transgenic approaches has been used to study their functions. Overexpression or silencing of SPS, SuSy, or Invertase genes can impact this compound accumulation and partitioning. For example, manipulating the expression of cell wall invertase inhibitor genes in tomato has been shown to regulate fruit setting under stress. mdpi.com. Transgenic approaches have also been used to validate the causal role of genes in specific phenotypes related to carbohydrate metabolism, such as the sugary enhancer trait in maize. pnas.org.
Research suggests that regulating the activity of genes related to this compound metabolism using transgenic techniques holds potential for improving crop cultivars. nih.gov. Mutational analysis and transgenic studies continue to be essential for dissecting the complex genetic networks controlling this compound homeostasis.
Breeding Strategies for Modulating this compound Content and Allocation in Crops
Understanding the genetic and genomic basis of this compound homeostasis is crucial for developing effective breeding strategies to modulate this compound content and allocation in crops. Breeders aim to develop varieties with desirable this compound traits, such as increased this compound accumulation in storage organs (e.g., sugarcane stalks, sugar beet roots) or altered sugar profiles in edible parts (e.g., sweeter fruits).
Marker-assisted selection (MAS), utilizing the genetic markers linked to favorable QTLs, allows breeders to select for desirable this compound traits more efficiently than traditional breeding methods. mdpi.comuark.edusiu.eduscirp.orgnih.gov. By identifying and tracking markers associated with high this compound content or efficient this compound allocation, breeders can accelerate the development of improved varieties.
Breeding programs can leverage the knowledge gained from genetic mapping and mutational analysis to target specific genes or genomic regions. For example, if a particular SPS allele is strongly associated with high this compound accumulation, breeders can select for this allele in their breeding populations. Similarly, understanding the transcriptional regulation of this compound-related genes by environmental factors can inform breeding efforts to develop varieties that maintain desirable this compound levels under varying conditions.
The complex genetic nature of this compound-related traits in polyploid crops like sugarcane necessitates sophisticated breeding approaches, including association mapping, to identify QTLs from linkage disequilibrium between markers and traits. researchgate.net. Ultimately, the integration of genomic information, advanced phenotyping, and innovative breeding techniques is key to developing crops with optimized this compound content and allocation for various agricultural and industrial purposes.
Advanced Analytical Methodologies for Sucrose Research
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the sample components between a mobile phase and a stationary phase. nih.gov For sucrose (B13894), a polar, non-volatile compound, several chromatographic approaches are employed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this compound analysis, allowing for the separation, identification, and quantification of individual sugars in a mixture. news-medical.net Due to this compound's lack of a UV-absorbing chromophore, specialized detectors are required. glsciences.comjasco-global.com
Refractive Index (RI) Detector: The RI detector is a widely used, universal detector for this compound analysis that measures the difference in the refractive index between the mobile phase and the sample components. jasco-global.com It is often considered a standard and cost-effective choice for routine analysis of disaccharides in food. nih.govlcms.cz However, RI detection is known for its lower sensitivity compared to other methods and is incompatible with gradient elution, which limits its application in separating complex mixtures. glsciences.comlcms.cztandfonline.com
Electrochemical Detector (ECD): ECD, particularly in the Pulsed Amperometric Detection (PAD) mode, offers a highly sensitive alternative for sugar analysis. news-medical.net This technique relies on the oxidation of carbohydrates on the surface of a working electrode (commonly gold) in a high pH environment. glsciences.comsigmaaldrich.com The resulting current is proportional to the analyte's concentration. sigmaaldrich.com ECD can be up to 1000 times more sensitive than RI detection. glsciences.com The pulsed potential waveform is essential to clean the electrode surface from adsorbed analytes, ensuring a stable and sensitive signal throughout the analysis. glsciences.comsigmaaldrich.com
Evaporative Light Scattering Detector (ELSD): The ELSD is another near-universal detector suitable for non-volatile analytes like this compound. lcms.cz The principle involves nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. jasco.co.uk A key advantage of ELSD over RI is its compatibility with gradient elution, which allows for the separation of complex samples with varying components. lcms.cztandfonline.com It generally provides better sensitivity and a more stable baseline than RI detection. tandfonline.com
Table 1: Comparison of HPLC Detectors for this compound Analysis
| Detector Type | Principle | Advantages | Limitations |
|---|---|---|---|
| Refractive Index (RI) | Measures changes in the refractive index of the eluent as the analyte passes through the flow cell. jasco-global.com | Simple, robust, inexpensive, universal for most compounds. nih.govresearchgate.net | Low sensitivity, not compatible with gradient elution, sensitive to temperature and flow rate changes. glsciences.comlcms.cz |
| Electrochemical (ECD/PAD) | Measures the current from the oxidation of carbohydrates on an electrode surface. glsciences.com | Very high sensitivity (ppm to ppb levels), high specificity. glsciences.comtechnologynetworks.com | Requires alkaline mobile phase, electrode surface can be prone to fouling (addressed by PAD). glsciences.comsigmaaldrich.com |
| Evaporative Light Scattering (ELSD) | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. jasco.co.uk | Near-universal detection, compatible with gradient elution, more sensitive than RI. lcms.cztandfonline.com | Response can be non-linear, not suitable for volatile analytes or mobile phase buffers. glsciences.comlcms.cz |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. news-medical.net For non-volatile sugars like this compound, a mandatory chemical derivatization step is required to increase their volatility and thermal stability. researchgate.netrsc.org Common derivatization methods include silylation or a two-step oximation-silylation process, which converts the polar hydroxyl groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.netmdpi.commdpi.com
Flame Ionization Detector (FID): GC-FID is a widely used method for the quantitative analysis of this compound esters and other derivatized sugars. nih.govtandfonline.com The FID produces a current proportional to the amount of carbon-containing analyte being burned in a hydrogen-air flame. It is known for its high sensitivity, robustness, and wide linear range. mdpi.com
Mass Spectrometry (MS): When coupled with GC, Mass Spectrometry (GC-MS) serves as a highly specific and sensitive detector. It separates ions based on their mass-to-charge ratio, providing not only quantification but also structural information from the fragmentation patterns of the derivatized this compound. researchgate.netmdpi.com This makes GC-MS an excellent tool for confirming the identity of sugars in complex environmental or biological samples. news-medical.netajrsp.com
Table 2: Example GC-FID Conditions for this compound Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Varian 3380 GC-FID | tandfonline.com |
| Column | DB-5HT ((5%-phenyl)-methylpolysiloxane) | tandfonline.com |
| Carrier Gas | Helium at 1 mL/min | tandfonline.com |
| Injector Temperature | 250°C | tandfonline.com |
| Detector Temperature | 350°C | tandfonline.com |
| Oven Program | 100°C, ramp to 250°C at 15°C/min, then to 340°C at 5°C/min, hold for 15 min | tandfonline.com |
| Derivatization | Pyridine, HMDS (hexamethyldisilazane), TFA (trifluoroacetic acid) | tandfonline.com |
Ion Exchange Chromatography, specifically High-Performance Anion-Exchange Chromatography (HPAEC), is a highly effective method for separating carbohydrates. d-nb.info In strongly alkaline mobile phases (e.g., sodium hydroxide), the hydroxyl groups of sugars become partially ionized, allowing them to be separated as anions on a strong anion-exchange column. sigmaaldrich.comnih.gov The subtle differences in the pKa values of the sugar hydroxyl groups enable excellent resolution of even closely related mono- and disaccharides. d-nb.info HPAEC is almost always paired with Pulsed Amperometric Detection (PAD) for sensitive, direct detection without derivatization. thermofisher.com This combination (HPAE-PAD) is a well-established technique for accurately identifying and quantifying carbohydrates in diverse samples like beverages and raw sugars. news-medical.netthermofisher.comnih.gov
Standard reverse-phase columns (e.g., C18) are generally ineffective at retaining extremely polar molecules like this compound. lcms.czchromforum.org However, specialized approaches can enable separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common technique for analyzing sugars and other polar compounds. helixchrom.com HILIC uses a polar stationary phase (like an amino- or amide-bonded column) with a largely organic mobile phase, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition. nih.govhelixchrom.com Additionally, reverse-phase chromatography has been successfully applied to monitor the hydrolysis of this compound by tracking its degradation and the formation of glucose and fructose (B13574). nih.gov It is also a primary method for analyzing this compound esters, which are significantly less polar than this compound itself. researchgate.netnih.gov
Spectroscopic Methods
Spectroscopic methods involve the interaction of electromagnetic radiation with matter. For this compound, infrared spectroscopy is particularly valuable as it can provide direct, quantitative information without extensive sample preparation.
Infrared (IR) and Near-Infrared (NIR) spectroscopy are rapid, non-destructive analytical techniques used to quantify this compound. nih.gov The methods are based on detecting the absorption of IR photons, which excites the vibrational modes of the chemical bonds within the this compound molecule. nih.gov
Infrared (IR) Spectroscopy: Mid-IR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory, can be used for the direct determination of this compound in complex, opaque samples like raw sugar cane juices. acs.org By analyzing the spectral data in the 1250–800 cm⁻¹ region, which contains characteristic absorption bands for this compound, quantitative models can be built. acs.org These models, developed using multivariate statistical methods like Principal Component Regression (PCR), can predict this compound concentration with high accuracy. acs.org
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy (typically in the 700-2500 nm range) is exceptionally fast, often providing results in under a minute with no sample preparation or chemical use. bsdf-assbt.orgazom.com It is well-suited for process control and quality analysis. bsdf-assbt.org The NIR spectrum of this compound in aqueous solutions is dominated by overtones and combination bands of O-H and C-H stretching vibrations. nih.govoptica.org Changes in absorbance at specific wavelengths (e.g., around 910 nm, 960 nm, and 985 nm) correlate with sugar concentration and the degree of hydrogen bonding in the solution. nih.govoptica.org Due to the complexity and overlapping of bands in NIR spectra, chemometric techniques like Partial Least Squares (PLS) are essential for building robust calibration models to quantify this compound. nih.govnih.gov
Table 3: Key Spectral Features in NIR Spectroscopy for this compound Analysis
| Wavelength Region (nm) | Associated Vibration | Application | Reference |
|---|---|---|---|
| ~910 | Sugar C-H related bands | Used in PLS calibrations for sugar concentration. | nih.govoptica.org |
| ~960 | Water/Sugar O-H vibrations (less H-bonded) | Absorbance decreases with increased sugar concentration or decreased temperature. | nih.govoptica.orgresearchgate.net |
| ~985 | Water/Sugar O-H vibrations (more H-bonded) | Absorbance increases with increased sugar concentration or decreased temperature. | nih.govoptica.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation and quantification of this compound. sci-hub.seacs.org This method is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous identification and quantification of molecules in a sample. sci-hub.senih.gov
In this compound research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. bmrb.iobmrb.io 1D ¹H NMR is often used for rapid quantification, as the integral of a specific proton signal is directly proportional to its concentration. sci-hub.se For instance, the anomeric proton of the glucose unit in this compound gives a distinct signal that can be used for this purpose. researchgate.net However, in complex mixtures like fruit juices or plant extracts, signal overlap can occur. researchgate.net
To overcome this, 2D NMR techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are utilized. researchgate.nethmdb.ca HSQC correlates the chemical shifts of directly bonded protons and carbons, providing a unique fingerprint for this compound and resolving ambiguities present in 1D spectra. researchgate.netsouthampton.ac.uk This allows for the confident identification and quantification of this compound even in the presence of other sugars like glucose and fructose. nih.gov High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique that allows for the analysis of intact tissue samples, minimizing sample preparation and degradation. nih.gov This method has been successfully applied to quantify this compound, glucose, and fructose in melon fruit tissue. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| G-1 | 5.41 | 93.1 |
| G-2 | 3.53 | 72.1 |
| G-3 | 3.79 | 73.4 |
| G-4 | 3.44 | 70.2 |
| G-5 | 3.86 | 73.5 |
| G-6a | 3.77 | 61.3 |
| G-6b | 3.68 | 61.3 |
| F-1a | 3.66 | 62.2 |
| F-1b | 3.66 | 62.2 |
| F-2 | - | 104.7 |
| F-3 | 4.22 | 77.4 |
| F-4 | 4.07 | 75.0 |
| F-5 | 3.89 | 82.3 |
| F-6a | 3.67 | 63.3 |
| F-6b | 3.67 | 63.3 |
| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources. |
Colorimetry and Spectrophotometry
Colorimetric and spectrophotometric methods are widely used for the quantification of this compound due to their simplicity, sensitivity, and cost-effectiveness. nih.govchemicalbook.com These techniques are based on the reaction of this compound (or its hydrolysis products) with a specific reagent to produce a colored compound, the absorbance of which is then measured at a specific wavelength. microbenotes.com The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of this compound or a related sugar.
One of the most common methods is the phenol-sulfuric acid method . nih.govchemicalbook.comubc.ca In this assay, concentrated sulfuric acid hydrolyzes this compound into its constituent monosaccharides, glucose and fructose. chemicalbook.combiologynotesonline.com These monosaccharides are then dehydrated to form furfural (B47365) and hydroxymethylfurfural, which react with phenol (B47542) to produce a yellow-gold colored complex. chemicalbook.combiologynotesonline.com The absorbance of this complex is typically measured at 490 nm for hexoses. chemicalbook.comubc.ca This method is robust and can detect a wide range of carbohydrates. nih.govspringerprofessional.de
Another prevalent technique is the anthrone (B1665570) method . microbenotes.comresearchgate.net Similar to the phenol-sulfuric acid method, the anthrone reagent reacts with the furfural derivatives of monosaccharides in a strong acid medium to form a blue-green complex. microbenotes.comcerealsgrains.org The absorbance is typically measured around 620 nm. microbenotes.comprofacgen.com The anthrone method is particularly noted for its sensitivity in detecting low concentrations of carbohydrates. researchgate.net For specific determination of this compound, interfering reducing sugars can be removed prior to the anthrone reaction, for instance, by using Fehling's solution. cerealsgrains.org
Table 2: Comparison of Common Colorimetric Methods for this compound
| Method | Principle | Reagent(s) | Wavelength (nm) | Key Features |
| Phenol-Sulfuric Acid | Hydrolysis to monosaccharides, dehydration to furfurals, and reaction with phenol. chemicalbook.combiologynotesonline.com | Phenol, Sulfuric Acid ubc.cabiologynotesonline.com | 490 ubc.ca | Simple, reliable, detects a wide range of carbohydrates. nih.govchemicalbook.com |
| Anthrone | Hydrolysis to monosaccharides, dehydration to furfurals, and reaction with anthrone. microbenotes.com | Anthrone, Sulfuric Acid cerealsgrains.org | 610-620 profacgen.comcerealsgrains.org | High sensitivity, suitable for low carbohydrate concentrations. researchgate.net |
Optical Rotation Methods
Polarimetry is a classical and non-destructive method for quantifying optically active substances like this compound. norlab.comunibas.ch This technique relies on the ability of chiral molecules to rotate the plane of polarized light. norlab.comma.edu The angle of this rotation is directly proportional to the concentration of the substance, the path length of the light through the solution, and the specific rotation of the compound, which is a characteristic physical property. ma.edujasco.co.uk
A polarimeter is the instrument used to measure this optical rotation. norlab.com When specifically used for measuring sugar concentrations, the instrument is often called a saccharimeter , which is essentially a polarimeter calibrated with an International Sugar Scale (°Z). thecontentauthority.comxylemanalytics.commetrohmsiam.com The normal sugar solution, corresponding to 100 °Z, is defined as 26.0160 grams of pure this compound dissolved in water to a final volume of 100 cm³ at 20°C. metrohmsiam.com
The specific rotation of this compound is a well-defined value, typically measured using the D-line of a sodium lamp (589 nm) at 20°C. jasco.co.ukjascoinc.com The formula to calculate specific rotation [α] is:
[α] = (100 * α) / (l * c)
Where:
α is the observed rotation
l is the path length in decimeters (dm)
c is the concentration in g/100 mL jasco.co.uk
Polarimetry is a cornerstone of the sugar industry for quality control and for determining the payment for sugar cane and beet crops. metrohmsiam.comslideshare.net While highly precise for pure this compound solutions, the presence of other optically active compounds, such as fructose or glucose, can interfere with the measurement and necessitate correction methods. umich.edu
Enzymatic Assays for this compound and its Derivatives
Enzymatic assays offer high specificity for the quantification of this compound, even in complex biological matrices. nih.govassaygenie.com These methods utilize enzymes that catalyze specific reactions involving this compound or its hydrolysis products. The concentration of this compound is then determined by measuring the rate of the reaction or the amount of a product formed.
The most common enzymatic assay for this compound involves the enzyme invertase (β-fructofuranosidase). assaygenie.comsigmaaldrich.com Invertase catalyzes the hydrolysis of this compound into D-glucose and D-fructose. sigmaaldrich.comabcam.com
This compound + H₂O --(Invertase)--> Glucose + Fructose
The quantification can then proceed by measuring either the glucose or fructose produced. nih.gov For example, the liberated glucose can be quantified using a coupled enzyme system, such as glucose oxidase and peroxidase. Glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). The peroxidase then uses this H₂O₂ to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. researchgate.net Alternatively, the fructose produced can be measured using fructose dehydrogenase. nih.gov
Commercially available kits for invertase activity and this compound quantification are widely used. assaygenie.comabcam.com These kits provide a convenient and standardized format for the assay, often adapted for high-throughput analysis in microplates. nih.govassaygenie.com The sensitivity of these assays can be very high, with some kits able to detect invertase activity as low as 0.007 U/L. assaygenie.com
Isotope Dilution Techniques
Isotope dilution, particularly when coupled with mass spectrometry (ID-MS), is a definitive method for the accurate quantification of this compound. It is considered a reference method due to its high precision and accuracy. This technique involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C-sucrose) to the sample.
The principle of isotope dilution relies on the assumption that the labeled internal standard is chemically identical to the unlabeled analyte (this compound) and will therefore behave identically during sample preparation, extraction, and analysis. After the sample and standard have been thoroughly mixed and equilibrated, the mixture is analyzed by mass spectrometry.
The mass spectrometer separates and detects the ions based on their mass-to-charge ratio. By measuring the ratio of the signal from the unlabeled this compound to that of the labeled ¹³C-sucrose, the concentration of the native this compound in the original sample can be calculated with high accuracy. This method effectively corrects for any losses of the analyte during sample processing and for matrix effects that might suppress or enhance the instrument's signal. While highly accurate, the requirement for a mass spectrometer and isotopically labeled standards makes this technique more complex and expensive than other methods.
Emerging Analytical Approaches (e.g., Biosensors, Machine Learning Integration with Spectroscopy)
The field of this compound analysis is continuously evolving, with new technologies emerging to provide faster, more sensitive, and field-deployable measurements.
Biosensors represent a significant area of development. These devices integrate a biological recognition element (such as an enzyme) with a physicochemical transducer to produce a signal proportional to the analyte concentration. kaist.ac.kr For this compound, electrochemical biosensors are common. nih.govmdpi.com Many are based on the co-immobilization of enzymes like invertase, mutarotase, and glucose oxidase onto an electrode surface. researchgate.netresearchgate.net this compound is hydrolyzed by invertase, and the resulting glucose is detected electrochemically. researchgate.net Recent advances include the development of flexible, needle-type biosensors that can be inserted into living plants to monitor this compound levels in real-time, providing unprecedented insights into plant physiology. agtechnavigator.comtechnologynetworks.com These sensors have demonstrated high sensitivity, with detection limits in the micromolar range, and rapid response times. technologynetworks.comresearchgate.net
Machine learning (ML) is increasingly being integrated with spectroscopic techniques like Raman and Near-Infrared (NIR) spectroscopy to enhance the analysis of this compound and other sugars. spectroscopyonline.comresearchgate.net Spectroscopy provides a rapid, non-destructive "fingerprint" of a sample, but the spectra can be complex and contain overlapping signals. spectroscopyonline.com ML algorithms, such as Random Forest and Artificial Neural Networks (ANN), can be trained on large datasets of spectra from samples with known compositions to build predictive models. spectroscopyonline.comresearchgate.netnih.gov These models can then be used to rapidly and accurately quantify this compound in new, unknown samples, even in complex food matrices. spectroscopyonline.comdagstuhl.de This combination of spectroscopy and machine learning holds great promise for real-time quality control in the food industry and for non-invasive monitoring in biomedical applications. nih.govnih.gov
Sucrose in Microbial Ecology and Interactions
Sucrose (B13894) as a Carbon Source for Microbial Communities
As a product of photosynthesis, this compound is abundant in many environments, where it is a sought-after nutrient for microbial growth and metabolism.
The yeast Saccharomyces cerevisiae is well-adapted to consume this compound, a trait that has been exploited in various industrial processes, including the production of fuel ethanol (B145695). nih.govoup.com The primary and most well-known step in this compound metabolism by S. cerevisiae is its hydrolysis into glucose and fructose (B13574). oup.com This cleavage is performed by the enzyme invertase (β-fructofuranosidase). oup.com
S. cerevisiae possesses two main pathways for this compound utilization:
Periplasmic Hydrolysis : this compound is hydrolyzed in the periplasmic space by invertase, and the resulting monosaccharides, glucose and fructose, are then transported into the cell. biorxiv.org
Direct Uptake : The intact this compound molecule is taken up by the cell through an active transport mechanism, such as the Agt1 transporter, and is subsequently hydrolyzed in the cytosol. biorxiv.org
Research has revealed that the efficiency of this compound metabolism is a strain-dependent trait in S. cerevisiae. biorxiv.orgnih.gov Different strains exhibit distinct profiles of invertase activity and maximum specific growth rates when cultured on this compound. biorxiv.orgnih.gov For instance, a study comparing three strains found significant variations in their ability to metabolize this compound, with the wild isolate UFMG-CM-Y259 showing a remarkable ability to grow faster on this compound than on glucose. nih.gov The lower growth rate of the laboratory strain CEN.PK113-7D on this compound was linked to its significantly lower invertase activity compared to other strains. biorxiv.orgnih.gov
Table 1: Comparison of this compound Metabolism in Different Saccharomyces cerevisiae Strains
| Strain | Background | Max. Specific Growth Rate on this compound (h⁻¹) | Invertase Activity (U/mgDM) | Key Finding |
|---|---|---|---|---|
| CEN.PK113-7D | Laboratory | 0.21 biorxiv.orgnih.gov | 0.04 - 0.09 biorxiv.orgnih.gov | Inferior growth rate associated with low invertase activity. nih.gov |
| UFMG-CM-Y259 | Wild Isolate | 0.37 biorxiv.orgnih.gov | Not specified | Grows faster on this compound than on glucose. biorxiv.orgnih.gov |
| JP1 | Industrial | 0.32 biorxiv.orgnih.gov | Not specified | Suggests mixed mechanisms of this compound utilization. nih.gov |
The soil bacterium Bacillus subtilis can utilize this compound as a carbon source. The native pathway for this compound utilization in B. subtilis involves a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). acs.org In this system, this compound is transported into the cell and phosphorylated. nih.gov The gene sacP encodes the this compound-specific enzyme II (EIISac) of the PTS, which is essential for this transport. nih.govpnas.org Mutations in the sacP locus prevent the specific transport of this compound. nih.gov
To improve the efficiency of this compound metabolism, for applications such as the production of 2,3-butanediol, researchers have engineered B. subtilis with heterologous, energy-conserving this compound utilization pathways. acs.org For example, introducing the cscB gene (encoding this compound permease) from Escherichia coli and the gtfA gene (encoding this compound phosphorylase) from Streptococcus mutans significantly enhanced this compound consumption and product yield in B. subtilis. acs.orgfigshare.com This engineered pathway is more energy-efficient as it bypasses the PEP-dependent PTS system, which consumes high-energy phosphate (B84403). acs.org
This compound can accumulate to surprisingly high concentrations in specific microbial habitats.
Seagrass Rhizosphere : Seagrasses, such as Posidonia oceanica, excrete large quantities of sugars, predominantly this compound, into their rhizosphere (the soil region directly surrounding their roots). nih.govresearchgate.net This leads to this compound concentrations in the micromolar range, which is nearly 80 times higher than previously seen in marine environments. nih.gov This accumulation is unexpected because sugars are typically consumed rapidly by microorganisms. nih.govtechexplorist.com Research indicates that under the low-oxygen conditions of the rhizosphere, phenolic compounds also released by the seagrass inhibit the microbial consumption of this compound. nih.govresearchgate.net While many microbes in the community possess the genes for this compound degradation, these genes are only expressed by a few specialized taxa that can also degrade the inhibitory phenolics. nih.govresearchgate.net It is estimated that worldwide, seagrass rhizospheres could contain between 0.6 and 1.3 million tons of this compound. techexplorist.com
Floral Nectar : Nectar, a sugar-rich liquid produced by plants to attract pollinators, is another environment with high this compound concentrations. royalsocietypublishing.orgmdpi.com The primary sugars in nectar are this compound, glucose, and fructose. royalsocietypublishing.orgmdpi.com The this compound originates from the plant's phloem and is secreted by the nectary tissues. royalsocietypublishing.org The concentration and composition of these sugars can vary significantly between plant species. frontiersin.org For instance, in several Nicotiana species, total sugar concentrations in nectar can exceed 1000 mM. frontiersin.org The relative proportion of this compound is often linked to the type of pollinator the flower aims to attract; nectars consumed by moths and hummingbirds tend to be this compound-dominant, while those for flies and bats are often hexose-dominant. mdpi.com Cell-wall invertases in the nectary play a crucial role in hydrolyzing this compound, thereby regulating the final sugar ratio in the secreted nectar. royalsocietypublishing.orgfrontiersin.org
Table 2: this compound Concentrations in Different Microbial Environments
| Environment | Organism/Source | Reported this compound Concentration | Key Factor for Accumulation |
|---|---|---|---|
| Seagrass Rhizosphere | Posidonia oceanica | µM levels (up to 80x higher than typical marine levels) nih.gov | Inhibition of microbial metabolism by plant-produced phenolic compounds under low oxygen. nih.govresearchgate.netglycopedia.eu |
| Floral Nectar | Nicotiana species | Contributes to total sugar concentrations of 1042 mM to 3183 mM frontiersin.org | Produced to attract pollinators; composition regulated by invertase activity. royalsocietypublishing.orgfrontiersin.org |
| Floral Nectar | Salvia glutinosa | Dominant sugar, accounting for 71% of total sugars. mdpi.com | Species-specific trait, potentially linked to pollinator preference. mdpi.com |
This compound as a Signaling Molecule in Microbial-Plant Interactions
Beyond its role as a nutrient, this compound secreted by plants acts as a chemical signal that influences microbial behavior and shapes the structure of microbial communities, particularly in the rhizosphere. nih.govanu.edu.au
This compound exuded from plant roots is a key signal that promotes the colonization of the rhizosphere by beneficial bacteria like Bacillus subtilis. nih.govresearchgate.net This process is critical for the bacteria to establish themselves and exert their plant-growth-promoting effects. nih.gov
The mechanism involves a specific signaling cascade triggered by this compound:
Levan Synthesis : Extracellular this compound induces B. subtilis to synthesize polymeric levan. nih.govresearchgate.net
Surfactin Production : The presence of levan, in turn, stimulates a strong production of surfactin, a lipopeptide biosurfactant. nih.govresearchgate.netnih.gov
Enhanced Motility : Surfactin is essential for bacterial motility, including swarming and solid surface motility (SSM), which allows the bacteria to spread across and colonize the root surface effectively. nih.govnih.gov
The importance of this compound as a signal is highlighted by experiments showing that B. subtilis poorly colonizes the roots of Arabidopsis thaliana mutants that are deficient in this compound exudation. nih.govresearchgate.netoup.com Therefore, this compound is not just a food source but an active signal that bacteria have evolved to recognize to initiate root colonization. nih.gov
The presence and concentration of this compound in an environment can selectively influence the composition of the local microbial community. nih.govresearchgate.net By providing an advantage to certain microbes, this compound can shape the microbiome.
In the rhizosphere, the application of this compound can selectively alter the microbial community, specifically promoting the abundance of beneficial genera such as Bacillus and Pseudomonas. nih.govresearchgate.netresearchgate.net This suggests that manipulating sugar secretion could be a strategy to enrich the soil with beneficial microbes. researchgate.net Studies where plants were engineered for higher root sugar secretion showed an enhanced diversity of soil microorganisms. researchgate.net
This influence extends to other ecosystems as well. In oral biofilms, increasing levels of this compound can shift the microbial balance, favoring the growth of acid-producing, cariogenic bacteria like Streptococcus mutans over other species. nih.gov In studies on mice, a high-sucrose diet was shown to profoundly alter the gut microbiota composition, decreasing the abundance of taxa like Bacteroidetes and Verrucomicrobiota. nih.gov These shifts in the microbial community were associated with increased susceptibility to infection by pathogens like Salmonella Typhimurium. nih.gov
Environmental Impact of this compound Analogs on Microbial Activity (e.g., Sucralose (B1001) Effects)
Sucralose, a chlorinated this compound derivative, has become a widespread environmental contaminant due to its extensive use as an artificial sweetener and its high stability, which allows it to pass through wastewater treatment plants largely unchanged. remediation-technology.comsciencedaily.comscitechdaily.comnih.goveurekalert.org Its persistence in aquatic and soil ecosystems raises significant concerns about its potential impact on microbial communities, which form the foundation of these environments. remediation-technology.comsciencedaily.commdpi.commainstreetdailynews.com
Research has shown that sucralose can have varied and sometimes contradictory effects on different microbial populations. While some studies suggest it is largely inert and non-nutritive for most microorganisms, others have demonstrated significant impacts on microbial growth, metabolism, and community structure. nih.govnih.govresearchgate.netoup.com
Persistence and Biodegradation
Sucralose is known for its resistance to microbial degradation. sciencedaily.comnih.govresearchgate.net This persistence is a key factor in its accumulation in the environment, with detections in wastewater, rivers, estuaries, and even the Gulf Stream. nih.govnih.gov Conventional wastewater treatment processes, including hydrolysis, ozonation, and microbial action, have been shown to be largely ineffective at breaking down the sucralose molecule. nih.govnih.gov
However, some studies have indicated that biodegradation of sucralose can occur, albeit slowly and often through cometabolism, where microorganisms break down the compound incidentally while utilizing other carbon sources. researchgate.netoup.com For instance, extensive transformation of sucralose to carbon dioxide has been observed in certain mineral soils. researchgate.netoup.comcapes.gov.br This mineralization was found to be dependent on microbial activity, as it did not occur in sterilized soil samples. researchgate.netoup.com The process was also noted in lake sediments, sewage, and estuarine water, but to a lesser extent than in soils. researchgate.netoup.com Notably, no single bacterium has been isolated that can use sucralose as its sole source of carbon, suggesting a reliance on microbial consortia for its breakdown. researchgate.netoup.com
Effects on Microbial Communities
The impact of sucralose on microbial communities appears to be highly dependent on the specific microorganisms and the environmental context, such as whether the water is fresh or brackish. remediation-technology.comnih.gov
Bacteriostatic Effects: Several studies have reported that sucralose can have a bacteriostatic effect on various environmental bacteria, meaning it inhibits their growth and metabolism rather than killing them. nih.govunf.edu This inhibition has been observed to be dose-dependent, with higher concentrations of sucralose leading to greater growth inhibition. nih.govnih.gov The mechanism behind this effect is thought to involve the inhibition of key enzymes like invertase and this compound permease, which are involved in the uptake and metabolism of this compound. nih.govunf.edu By interfering with these enzymes, sucralose may prevent bacteria from utilizing this compound, a common nutrient source. nih.govunf.edu
Impact on Aquatic Microorganisms: Recent research has highlighted the disruptive potential of sucralose on aquatic ecosystems. remediation-technology.comsciencedaily.comscitechdaily.comnewsbytesapp.com Studies focusing on cyanobacteria and diatoms, which are crucial primary producers in aquatic food webs, have revealed significant and contrasting effects. remediation-technology.comsciencedaily.com
Cyanobacteria: In freshwater environments, exposure to sucralose has been shown to increase the population of cyanobacteria. remediation-technology.comsciencedaily.comscitechdaily.commainstreetdailynews.comnih.govresearchgate.net It is hypothesized that these microorganisms might mistake sucralose for a usable nutrient. remediation-technology.comscitechdaily.commainstreetdailynews.comnewsbytesapp.com Conversely, in brackish water, cyanobacteria populations experienced a sharp increase followed by a rapid crash upon sucralose exposure. remediation-technology.comsciencedaily.comscitechdaily.commainstreetdailynews.com
Diatoms: In contrast to the effect on freshwater cyanobacteria, diatom populations in both freshwater and brackish water have shown a decline when exposed to sucralose. remediation-technology.comsciencedaily.comnih.govresearchgate.netnewsbytesapp.com This is particularly concerning as diatoms are responsible for a significant portion of marine primary food production. remediation-technology.comsciencedaily.com
The table below summarizes key research findings on the effects of sucralose on various microbial communities.
| Microbial Group | Environment | Observed Effect of Sucralose | Potential Mechanism | Reference(s) |
| Environmental Bacteria | Various | Bacteriostatic (growth inhibition) | Inhibition of invertase and this compound permease | nih.govunf.edu |
| Cyanobacteria | Freshwater | Increased population | Potentially mistaken for a nutrient | remediation-technology.comsciencedaily.comscitechdaily.comnih.govresearchgate.net |
| Cyanobacteria | Brackish Water | Population spike followed by a crash | Not fully understood | remediation-technology.comsciencedaily.comscitechdaily.com |
| Diatoms | Freshwater & Brackish Water | Decreased population | Not fully understood | remediation-technology.comsciencedaily.comnih.govresearchgate.netnewsbytesapp.com |
| Soil Microorganisms | Mineral Soils | Biodegradation (mineralization to CO2) | Cometabolism by microbial consortia | researchgate.netoup.comcapes.gov.br |
Biotechnological and Industrial Applications of Sucrose Research
Enzymatic Biocatalysis for Novel Product Synthesis
Enzymes are powerful tools for the selective modification of sucrose (B13894), offering high efficiency and specificity under mild reaction conditions, which is often difficult to achieve through conventional chemical methods.
This compound synthase (SuSy, EC 2.4.1.13) is a key glycosyltransferase enzyme that catalyzes the reversible cleavage of this compound into fructose (B13574) and a nucleoside diphosphate (B83284) (NDP)-glucose. nih.govfrontiersin.org The reaction is: this compound + NDP ↔ NDP-glucose + Fructose. nih.govresearchgate.net This process is of significant industrial interest as it allows for the conversion of a low-cost bulk chemical (this compound) into high-value NDP-sugars in a single step. nih.govresearchgate.net
The direction of the SuSy-catalyzed reaction can be influenced by pH; this compound degradation is favored at a pH between 5.5 and 7.5, while synthesis occurs at a more alkaline pH of 7.5 to 9.5. frontiersin.org While uridine (B1682114) diphosphate (UDP) is often the preferred nucleotide, adenosine (B11128) diphosphate (ADP) also serves as an effective acceptor, leading to the production of ADP-glucose, a precursor for starch biosynthesis. frontiersin.orgqmul.ac.uk UDP-glucose is essential for the biosynthesis of cell walls and glycoproteins. qmul.ac.uk
Research has demonstrated that SuSy from various sources, such as rice, can utilize different NDPs in the order of UDP > TDP > ADP > CDP > GDP to produce the corresponding activated glucose molecules, with conversion rates for UDP and TDP reaching over 90% in batch reactions. nih.gov The ability of SuSy to generate these activated sugar donors is crucial for producing complex carbohydrates and glycosides. nih.gov By coupling SuSy with other glycosyltransferases (GTs) in one-pot cascade reactions, various valuable glycosides can be synthesized cost-effectively. nih.govresearchgate.net
Enzyme-catalyzed esterification allows for the regioselective synthesis of this compound esters, which are valuable non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries. tandfonline.com Hydrolytic enzymes, particularly lipases and proteases, are frequently used to catalyze the acylation of this compound with fatty acids. researchgate.net For instance, the lipase (B570770) Novozym 435 has been used for the acylation of this compound with dodecanoic acid. researchgate.net Another lipase, Lipozyme TL IM, has been used to produce 6-O-lauroylthis compound. researchgate.net
The choice of enzyme can direct the acylation to specific hydroxyl groups on the this compound molecule. While lipases often target the primary 6- and 6'- positions, other enzymes like the protease subtilisin have been shown to catalyze the regioselective conversion of this compound and fatty acid vinyl esters to 1'-O-acyl this compound derivatives. tandfonline.comresearchgate.net A study using Candida antarctica lipase to esterify this compound with methyl esters derived from crude palm kernel oil achieved a yield of 90.45% after 10 hours. e3s-conferences.orge3s-conferences.org
Other important biotransformations include the synthesis of fructooligosaccharides (FOS). mdpi.com Enzymes like fructosyltransferase (FTase) and invertase catalyze the transfer of a fructose unit from this compound to another this compound molecule, generating FOS. mdpi.com These compounds are considered prebiotics and can be used to enrich food products while reducing their caloric value. mdpi.com For example, fructosyltransferase from Aspergillus niger has been used for the biotransformation of this compound into FOS. researchgate.net
Table 1: Examples of Enzyme-Mediated this compound Biotransformations
| Enzyme | Substrates | Product(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Subtilisin | This compound, Fatty acid vinyl esters | 1'-O-acyl this compound derivatives | Regioselective synthesis of monoesters with surfactant properties. | tandfonline.comtandfonline.com |
| Candida antarctica Lipase | This compound, Methyl esters (from palm kernel oil) | This compound ester | Achieved 90.45% yield at 10 hours reaction time. | e3s-conferences.orge3s-conferences.org |
| Fructosyltransferase (FTase) | This compound | Fructooligosaccharides (FOS) | Converts this compound into prebiotic FOS, reducing caloric content. | mdpi.comresearchgate.net |
| Fructosyltransferase (from Aspergillus sp.) | This compound, Glucose-6-acetate | This compound-6-acetate (s-6-a) | S-6-a is a key intermediate in the production of sucralose (B1001). | nih.gov |
This compound is a key platform chemical for the production of various functional sugars and bio-based chemicals that can replace petroleum-derived products. ieabioenergy.commdpi.com Functional sugars include sugar alcohols like sorbitol, xylitol, and mannitol (B672), which are used as low-calorie sweeteners and texturizers in food and pharmaceutical products. mdpi.com Sorbitol and mannitol can be synthesized via the hydrogenation of fructose and glucose, which are the constituent monosaccharides of this compound. mdpi.com
Furthermore, this compound serves as a feedstock for producing important chemical building blocks through catalytic conversion. mdpi.comfrontiersin.org These platform chemicals include:
5-Hydroxymethylfurfural (HMF): Produced from the dehydration of fructose, HMF is a versatile intermediate for producing fuels and polymers like furandicarboxylic acid (FDCA). mdpi.comfrontiersin.org
Levulinic Acid: Can be produced from HMF and is considered a top value-added chemical from biomass. mdpi.comfrontiersin.org
Succinic Acid: Can be produced via fermentation of sugars and serves as a precursor for various chemicals and polymers. nih.gov
Lactic Acid: A product of sugar fermentation used to produce the bioplastic polylactic acid (PLA).
These conversions highlight the potential of this compound to be a central molecule in a sustainable bio-based economy, moving away from a reliance on fossil resources. ieabioenergy.commdpi.com
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering of microorganisms plays a crucial role in optimizing the production of this compound itself or converting it into other high-value compounds. nih.govnih.gov By modifying genetic and regulatory processes, microbial cell factories can be designed for more efficient sugar utilization and product synthesis. nih.govsciencedaily.com
One strategy involves engineering cyanobacteria, such as Synechococcus elongatus, to produce and secrete this compound from CO2 and light. nih.gov Researchers have investigated the global metabolic flux alterations in this compound-secreting strains to identify and mitigate metabolic bottlenecks, thereby enhancing production. nih.gov Combining techniques like 13C metabolic flux analysis (MFA) and genome-scale modeling (GSM) helps to understand and optimize cellular resource allocation for improved this compound biosynthesis. nih.govacs.org
In other applications, metabolic engineering focuses on enhancing the ability of microbes to utilize this compound for producing other chemicals. For instance, E. coli has been engineered to efficiently produce muconic acid, a polymer raw material, by creating parallel metabolic pathways where different sugars are used for distinct purposes—glucose for chemical production and xylose for cell growth. sciencedaily.com Similarly, the yeast Issatchenkia orientalis has been engineered to boost its production of succinic acid from this compound. eurekalert.org These strategies, which include overexpressing key enzymes, deleting competing pathways, and balancing cofactors, are vital for developing economically viable bioproduction processes. nih.gov
Optimization of this compound Extraction and Utilization from Biomass
Efficient extraction of this compound and other fermentable sugars from biomass is a critical first step for biorefineries. usda.gov While sugarcane and sugar beets are primary sources, significant research is focused on extracting sugars from lignocellulosic biomass, such as sugarcane bagasse (the fibrous residue left after juice extraction) and other agricultural wastes. usda.govmdpi.com
The main challenge with lignocellulosic biomass is its recalcitrance, due to the complex structure of cellulose (B213188), hemicellulose, and lignin. usda.govpnas.org To overcome this, various pretreatment methods are employed to break down the structure and release sugars:
Acid Hydrolysis: Uses concentrated or dilute acids to break down cellulose and hemicellulose into monosaccharides. pnas.org Optimization of factors like acid concentration, temperature, and reaction time is crucial to maximize sugar yield while minimizing degradation. usda.gov
Alkaline Pretreatment: Effective for removing lignin, making the cellulose more accessible to enzymatic hydrolysis. whiterose.ac.uk
Hydrothermal Carbonization (HTC): This process uses heated, pressurized water to break down biomass, producing a liquid phase rich in sugars and a solid bio-coal. mdpi.com
Organosolv Pretreatment: Utilizes organic solvents to separate biomass components. whiterose.ac.uk
Fractional factorial experimental designs are used to optimize these pretreatment conditions, identifying the most significant factors and their interactions to maximize the release of reducing sugars with minimal energy input. whiterose.ac.uk Following pretreatment, enzymatic hydrolysis using cellulases is often employed to convert cellulose into glucose. usda.gov The extracted and purified sugars then serve as a clean feedstock for fermentation into biofuels and other chemicals. carriervibrating.com
Role in Biofuel and Biopolymer Production
This compound is a premier feedstock for the production of first-generation biofuels and a wide range of biopolymers, representing a significant shift towards renewable materials. researchgate.netresearchgate.net
Biofuel Production: The most prominent use of this compound in the energy sector is for the production of bioethanol. mdpi.com In this process, yeast, primarily Saccharomyces cerevisiae, ferments the sugars. hawaii.edu this compound is first hydrolyzed into its monosaccharides, glucose and fructose, by the yeast enzyme invertase. hawaii.edunih.gov These simple sugars are then converted into ethanol (B145695) and carbon dioxide through anaerobic fermentation. hawaii.edu Theoretically, one ton of this compound can yield 163 gallons of ethanol, although practical yields are typically around 141 gallons. hawaii.edu Sugarcane is a highly efficient crop for this purpose, and its use in countries like Brazil is a cornerstone of the global biofuel market. researchgate.netmdpi.com
Biopolymer Production: this compound is also a key substrate for producing bio-based and biodegradable polymers. researchgate.net Polyhydroxyalkanoates (PHAs) are a class of biopolyesters produced by various microorganisms as carbon and energy storage materials. researchgate.net Integrating PHA production into existing sugar and ethanol factories can make the process economically competitive with fossil-fuel-based plastics. researchgate.net Another major biopolymer is polylactide (PLA), a biodegradable thermoplastic derived from the fermentation of sugars (like dextrose from corn starch, or this compound) to lactic acid, which is then polymerized. natureworksllc.com Other this compound-based polymers include dextran (B179266) and ficoll, which find applications in various fields, including medicine. researchgate.netcd-bioparticles.net The direct use of oxidized this compound to create thermosetting resins is also an area of active research. researchgate.net
Advances in Sustainable Chemical Industry Applications
This compound, a readily available and inexpensive renewable resource, is increasingly being explored as a sustainable feedstock for the chemical industry, offering an alternative to petroleum-based starting materials. academie-sciences.frwur.nl The inherent chemical structure of this compound, a disaccharide composed of glucose and fructose units, provides a rich platform for conversion into a wide array of value-added chemicals and materials through both biotechnological and chemical pathways. nih.govresearchgate.netlibretexts.org This shift towards a bio-based economy leverages this compound's biodegradability and biocompatibility, aligning with the principles of green chemistry. taylorfrancis.com
The transformation of this compound into platform chemicals, which are versatile building blocks for a multitude of products, is a key area of research. One such prominent chemical is 5-hydroxymethylfurfural (HMF) , which can be derived from the dehydration of the fructose moiety of this compound. mdpi.comdntb.gov.ua HMF is a precursor to various high-value polymer precursors and fuel additives. mdpi.com Similarly, this compound can be converted to levulinic acid , another important platform chemical. nih.govacs.org Research has demonstrated that a yield of 61 mol% of levulinic acid can be achieved from this compound at 160°C using sulfuric acid as a catalyst. acs.org
Biotechnological routes, often employing enzymes or whole-cell fermentation, present an environmentally friendlier approach to this compound conversion. nih.govresearchgate.net For instance, a multi-enzyme cascade system has been developed for the efficient bioconversion of this compound into glucaric acid , a valuable chemical for the food, cosmetics, and pharmaceutical industries. nih.gov This in vitro system, utilizing seven different enzymes, achieved a 75% theoretical yield of glucaric acid from a 50 mm this compound solution. nih.gov
Beyond platform chemicals, this compound is a foundational material for the synthesis of biodegradable polymers. Chemical and biochemical transformations can convert this compound into monomers suitable for producing polyesters and polyurethanes. nih.gov The development of sugar-based polymers is driven by the need for sustainable alternatives to petroleum-based plastics. njit.edu Isosorbide, a derivative of glucose (one of the constituent monosaccharides of this compound), is a key monomer in the production of bio-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLLA). njit.eduresearchgate.net These isosorbide-based polyesters exhibit improved properties such as a higher glass transition temperature, making them suitable for applications like hot-fill containers. njit.edu
This compound also serves as a starting material for the production of environmentally benign surfactants. taylorfrancis.comresearchgate.net this compound fatty acid esters, for example, are non-toxic, biodegradable surfactants with applications as emulsifiers in food and cosmetics. taylorfrancis.comresearchgate.net The synthesis of these sugar-based surfactants can be achieved through both chemical and chemoenzymatic methods, with enzymatic processes offering greater selectivity and milder reaction conditions. rsc.org These surfactants are considered a greener alternative to conventional, petroleum-derived surfactants. researchgate.net
The following table summarizes key research findings on the conversion of this compound to value-added chemicals:
| Product | Conversion Method | Key Findings |
| 5-Hydroxymethylfurfural (HMF) | Acid-catalyzed dehydration | HMF is produced from the fructose unit of this compound. mdpi.comdntb.gov.ua |
| Levulinic Acid | Acid-catalyzed conversion | A 61 mol% yield was achieved at 160°C with sulfuric acid. acs.org |
| Glucaric Acid | In vitro multi-enzyme cascade | 75% of the theoretical yield was obtained from a 50 mm this compound solution. nih.gov |
| This compound-based Polymers | Chemical/Biochemical conversion | This compound can be converted into monomers for polyesters and polyurethanes. nih.gov |
| Isosorbide-based Polyesters | Polymerization of isosorbide | These polymers show enhanced thermal properties. njit.edu |
| This compound Fatty Acid Esters | Enzymatic/Chemical esterification | These are biodegradable surfactants used as emulsifiers. taylorfrancis.comresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
